Technical Documentation Center

2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride
  • CAS: 2097936-33-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide Dihydrochloride

For Researchers, Scientists, and Drug Development Professionals Abstract 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride is a novel small molecule with potential therapeutic applications. In the absence of direct...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride is a novel small molecule with potential therapeutic applications. In the absence of direct empirical studies, this guide proposes and explores two primary hypothesized mechanisms of action based on its distinct structural motifs: the benzamide and propargylamine moieties. We postulate that this compound may function as either a Histone Deacetylase (HDAC) inhibitor or a Monoamine Oxidase (MAO) inhibitor . This document provides a comprehensive analysis of the chemical rationale behind each hypothesis, detailed experimental protocols for their validation, and visual representations of the potential signaling pathways and experimental workflows. The insights herein are designed to guide future research and accelerate the elucidation of the precise biological function of this compound.

Introduction and Structural Rationale

The therapeutic potential of a novel chemical entity is intrinsically linked to its mechanism of action. 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride (CAS No. 2097936-33-7) is a compound of interest whose biological activities and molecular targets have not yet been extensively characterized in publicly available literature[1][2]. However, its chemical architecture provides a strong foundation for formulating well-reasoned hypotheses regarding its pharmacological effects.

The molecule can be deconstructed into two key pharmacophores:

  • A benzamide core: This scaffold is present in a wide array of approved drugs and clinical candidates, notably in the class of Histone Deacetylase (HDAC) inhibitors[3][4]. The amide carbonyl group can chelate the zinc ion in the active site of HDAC enzymes, a critical interaction for inhibitory activity[3].

  • A propargylamine side chain: The propargylamine functional group is a well-established "warhead" for the irreversible inhibition of flavin-dependent enzymes, most notably Monoamine Oxidases (MAO-A and MAO-B)[5][6]. The terminal alkyne can form a covalent adduct with the FAD cofactor of MAO, leading to its inactivation[5].

This guide will now delve into the two primary hypothesized mechanisms of action stemming from these structural features.

Hypothesized Mechanism I: Histone Deacetylase (HDAC) Inhibition

Mechanistic Rationale

HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from lysine residues on histones and other proteins. Their aberrant activity is implicated in various diseases, particularly cancer, making them a key therapeutic target[3]. Many HDAC inhibitors share a common pharmacophoric model consisting of a zinc-binding group (ZBG), a linker, and a cap group.

In the case of 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide, we can map its structure to this model:

  • Zinc-Binding Group (ZBG): The benzamide's carbonyl oxygen could act as the ZBG, coordinating with the zinc ion in the HDAC active site[3].

  • Linker: The butynyloxy chain serves as the linker, positioning the cap group for interactions with the rim of the active site.

  • Cap Group: The terminal aminobutyl group can interact with surface residues of the enzyme, contributing to binding affinity and selectivity.

Proposed Signaling Pathway

HDAC_Inhibition_Pathway Compound 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide HDAC Histone Deacetylase (HDAC) Compound->HDAC Inhibition Histones Histones HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones Acetylation (HATs) Chromatin Condensed Chromatin Histones->Chromatin Acetylated_Histones->Histones Deacetylation (HDACs) Open_Chromatin Open Chromatin Acetylated_Histones->Open_Chromatin Transcription Gene Transcription Open_Chromatin->Transcription Activation

Experimental Validation Protocol: In Vitro HDAC Inhibition Assay

This protocol outlines a fluorometric assay to determine the in vitro inhibitory activity of the compound against a panel of recombinant human HDAC isoforms.

Materials:

  • 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride

  • Recombinant human HDAC1, HDAC2, HDAC3, and HDAC6 enzymes

  • Fluorogenic HDAC substrate (e.g., Boc-Lys(Ac)-AMC)

  • Trichostatin A (TSA) as a positive control

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)

  • Developer solution (containing a protease to cleave the deacetylated substrate)

  • 384-well black microplates

  • Fluorescence plate reader

Procedure:

  • Prepare a serial dilution of the test compound and the positive control (TSA) in assay buffer.

  • Add 5 µL of the diluted compounds or control to the wells of a 384-well plate.

  • Add 10 µL of diluted HDAC enzyme to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 10 µL of the fluorogenic HDAC substrate.

  • Incubate the plate at 37°C for 60 minutes.

  • Stop the reaction and develop the fluorescent signal by adding 25 µL of developer solution.

  • Incubate at 37°C for 15 minutes.

  • Read the fluorescence at an excitation wavelength of 355 nm and an emission wavelength of 460 nm.

  • Calculate the percent inhibition for each compound concentration and determine the IC50 values.

Expected Outcome:

If the compound is an HDAC inhibitor, a dose-dependent decrease in the fluorescent signal will be observed. The IC50 values will quantify its potency against different HDAC isoforms.

Compound HDAC1 IC50 (nM) HDAC2 IC50 (nM) HDAC3 IC50 (nM) HDAC6 IC50 (nM)
Test CompoundHypothetical ValueHypothetical ValueHypothetical ValueHypothetical Value
TSA (Control)~5~5~10~20
Table 1: Hypothetical data table for summarizing HDAC inhibition assay results.

Hypothesized Mechanism II: Monoamine Oxidase (MAO) Inhibition

Mechanistic Rationale

MAOs are enzymes that catalyze the oxidative deamination of monoamines, such as dopamine, serotonin, and norepinephrine. They exist in two isoforms, MAO-A and MAO-B, which have different substrate specificities and inhibitor sensitivities. Irreversible MAO inhibitors often contain a propargylamine moiety[5]. The proposed mechanism involves the oxidation of the propargylamine by the FAD cofactor in the MAO active site, leading to the formation of a reactive allene or propargyl radical intermediate that covalently binds to the N5 atom of the flavin cofactor[5].

The propargylamine group in 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide makes it a strong candidate for an irreversible MAO inhibitor.

Proposed Covalent Inhibition Mechanism

MAO_Inhibition_Workflow cluster_0 MAO Active Site Compound Propargylamine Compound MAO_FAD MAO-FAD Compound->MAO_FAD Enters Active Site Reactive_Intermediate Reactive Intermediate MAO_FAD->Reactive_Intermediate Oxidation Covalent_Adduct Covalent MAO-FAD Adduct Reactive_Intermediate->MAO_FAD Covalent Bond Formation

Experimental Validation Protocol: In Vitro MAO Inhibition Assay

This protocol describes a chemiluminescent assay to determine the inhibitory activity of the compound against MAO-A and MAO-B.

Materials:

  • 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride

  • Recombinant human MAO-A and MAO-B enzymes

  • MAO substrate (e.g., luciferin-based derivative)

  • Clorgyline (for MAO-A) and Pargyline (for MAO-B) as positive controls

  • Assay buffer (e.g., 100 mM HEPES, pH 7.5)

  • Luciferin detection reagent

  • 96-well white opaque microplates

  • Luminometer

Procedure:

  • Prepare serial dilutions of the test compound and positive controls.

  • Add 5 µL of the diluted compounds or controls to the wells of a 96-well plate.

  • Add 10 µL of MAO-A or MAO-B enzyme to the respective wells.

  • Incubate at room temperature for 15 minutes (for reversible inhibition) or 60 minutes (for time-dependent irreversible inhibition).

  • Initiate the reaction by adding 10 µL of the MAO substrate.

  • Incubate at room temperature for 60 minutes.

  • Add 25 µL of the luciferin detection reagent to each well.

  • Incubate for 20 minutes at room temperature.

  • Measure the luminescence.

  • Calculate the percent inhibition and determine the IC50 values.

Expected Outcome:

If the compound is a MAO inhibitor, a dose-dependent decrease in the luminescent signal will be observed. By comparing the IC50 values for MAO-A and MAO-B, the selectivity of the compound can be determined. A pre-incubation step can help distinguish between reversible and irreversible inhibition.

Compound MAO-A IC50 (nM) MAO-B IC50 (nM) Selectivity (MAO-B/MAO-A)
Test CompoundHypothetical ValueHypothetical ValueHypothetical Value
Clorgyline~10>10,000>1000
Pargyline>10,000~50<0.005
Table 2: Hypothetical data table for summarizing MAO inhibition assay results.

Conclusion and Future Directions

This technical guide has proposed two plausible, experimentally testable mechanisms of action for 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride: inhibition of HDACs and inhibition of MAOs. The provided experimental protocols offer a clear path forward for elucidating the compound's primary biological target(s).

It is also conceivable that the compound exhibits a polypharmacological profile, acting on both targets or on other, as-yet-unidentified targets. Therefore, broader screening approaches, such as target-agnostic chemoproteomics or phenotypic screening followed by target deconvolution, could provide a more comprehensive understanding of its mechanism of action. The insights gained from the proposed experiments will be crucial for guiding the further development of this compound as a potential therapeutic agent.

References

  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. (2002). PubMed. [Link]

  • Studies on the mechanism of action of substituted benzamide drugs. (n.d.). PubMed. [Link]

  • Synthesis and Reactivity of Propargylamines in Organic Chemistry. (2017). Chemical Reviews. [Link]

  • Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism. (2018). Frontiers in Chemistry. [Link]

  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1) Inhibitors. (2025). MDPI. [Link]

  • Three-component coupling for the synthesis of propargylamine and its mechanism. (n.d.). ResearchGate. [Link]

  • Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. (2016). Walsh Medical Media. [Link]

  • Compound: CHEMBL190357. (n.d.). ChEMBL - EMBL-EBI. [Link]

  • Metal-free multicomponent approach for the synthesis of propargylamine: a review. (2021). RSC Advances. [Link]

  • Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. (n.d.). Molecules. [Link]

  • Benzamide. (n.d.). Wikipedia. [Link]

  • ChEMBL. (n.d.). EMBL-EBI. [Link]

Sources

Exploratory

Comprehensive Technical Guide: Chemical Properties, Synthesis, and Applications of 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide Dihydrochloride

Executive Summary 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride (CAS: 2097936-33-7)[1] is a highly versatile, bifunctional building block increasingly utilized in advanced medicinal chemistry and chemical biolog...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride (CAS: 2097936-33-7)[1] is a highly versatile, bifunctional building block increasingly utilized in advanced medicinal chemistry and chemical biology. Structurally, it combines an ortho-substituted benzamide core with a rigid, internal alkyne linker terminating in a primary amine. This unique triad of functional groups provides orthogonal reactivity, allowing researchers to deploy it as a rigid spacer in PROTACs, a click-chemistry handle for target identification, or a core pharmacophore for enzyme inhibition (e.g., PARP or MAO-B).

This whitepaper provides an in-depth mechanistic guide to the compound's physicochemical properties, self-validating synthetic pathways, and downstream applications, specifically focusing on its utility in Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC).

Structural and Physicochemical Profiling

Understanding the physicochemical behavior of this molecule is critical for formulation and synthetic planning. The compound exists commercially as a hydrochloride or dihydrochloride salt[1][2]. While the primary amine ( pKa​≈9.5 ) readily forms a stable salt, the "dihydrochloride" designation indicates the secondary protonation of the benzamide nitrogen ( pKa​≈−1.5 ) under strongly acidic crystallization conditions—a state that rapidly dissociates in aqueous media.

Table 1: Quantitative Physicochemical Data

PropertyValue
IUPAC Name 2-[(4-aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride
CAS Registry Number 2097936-33-7
Molecular Formula C₁₁H₁₂N₂O₂ · 2HCl
Molecular Weight 277.15 g/mol (Salt); 204.23 g/mol (Free Base)
Topological Polar Surface Area (TPSA) 68.3 Ų (Free base)
Hydrogen Bond Donors / Acceptors 2 Donors (Amine, Amide) / 3 Acceptors (Ether O, Amide O, Amine N)
Solubility Profile >50 mg/mL in H₂O (as salt); Soluble in DMF, DMSO (when neutralized)

Mechanistic Utility in Medicinal Chemistry

The strategic value of this molecule lies in its orthogonal reactivity domains. Each functional group can be manipulated independently without requiring extensive protecting-group chemistry.

Reactivity Core 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide Amine Primary Amine (-NH2) Core->Amine Alkyne Internal Alkyne (-C≡C-) Core->Alkyne Amide Benzamide (-CONH2) Core->Amide Amine_Rx Reductive Amination Amidation Sulfonylation Amine->Amine_Rx Alkyne_Rx RuAAC (Click Chemistry) Sonogashira Coupling Alkyne->Alkyne_Rx Amide_Rx Hydrogen Bonding (Target Engagement) Amide->Amide_Rx

Caption: Orthogonal reactivity domains of the bifunctional building block.

  • The Internal Alkyne: Unlike terminal alkynes, internal alkynes are stable against spontaneous oxidative homocoupling (Glaser coupling). They are prime candidates for Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) to form 1,5-disubstituted 1,2,3-triazoles[3][4].

  • The Primary Amine: Acts as a versatile, highly reactive nucleophile for amidation, reductive amination, or sulfonylation, allowing rapid library generation.

  • The Benzamide Core: A privileged structural motif. The −CONH2​ group acts as a potent hydrogen bond donor/acceptor, a well-documented pharmacophore required for binding in the nicotinamide pocket of Poly (ADP-ribose) polymerases (PARPs).

Synthetic Pathways & Experimental Protocols

The de novo synthesis of this compound requires precise chemoselectivity to prevent side reactions, particularly over-alkylation of the amine and hydrolysis of the benzamide.

Step-by-Step Methodology: Self-Validating Synthesis

Step 1: Chemoselective O-Alkylation

  • Protocol: Dissolve salicylamide (1.0 eq) and 1,4-dichlorobut-2-yne (1.5 eq) in anhydrous DMF. Add anhydrous K2​CO3​ (1.5 eq). Heat to 80°C for 4 hours. Monitor by TLC (EtOAc/Hexane 1:1; Rf​ of product ≈0.6 ). Quench with ice water and extract with EtOAc.

  • Causality & Logic: Why K2​CO3​ in DMF? Potassium carbonate is a mild base that selectively deprotonates the phenolic −OH ( pKa​≈10 ) without deprotonating the primary amide ( pKa​≈15 )[5]. This ensures exclusive O-alkylation over N-alkylation.

Step 2: Gabriel Synthesis for Primary Amine

  • Protocol: Dissolve the resulting 2-((4-chlorobut-2-yn-1-yl)oxy)benzamide (1.0 eq) in DMF. Add Potassium Phthalimide (1.2 eq). Stir at 90°C for 6 hours.

  • Causality & Logic: Direct amination of the alkyl chloride with NH3​ would yield a statistical mixture of primary, secondary, and tertiary amines. The Gabriel synthesis utilizes the phthalimide anion as a bulky, mono-nucleophilic nitrogen surrogate, guaranteeing that the reaction stops strictly at the primary amine stage[6][7].

Step 3: Deprotection (Ing-Manske Procedure) and Salt Formation

  • Protocol: Suspend the phthalimide intermediate in ethanol. Add hydrazine monohydrate ( NH2​NH2​⋅H2​O , 2.0 eq) and reflux for 2 hours. A white precipitate (phthalhydrazide) will form. Filter the solid. Concentrate the filtrate, dissolve in diethyl ether, and bubble anhydrous HCl gas until the dihydrochloride salt precipitates.

  • Causality & Logic: Why hydrazine instead of acid hydrolysis? Acidic hydrolysis (e.g., refluxing HCl) requires harsh conditions that would inadvertently hydrolyze the benzamide core into salicylic acid. Hydrazine operates via mild nucleophilic acyl substitution, selectively cleaving the phthalimide ring while preserving the benzamide[7][8].

Synthesis A Salicylamide + 1,4-Dichlorobut-2-yne B O-Alkylation (K2CO3, DMF, 80°C) A->B C Chlorobutynyl Benzamide B->C SN2 Reaction D Gabriel Synthesis (K-Phthalimide, DMF) C->D E Phthalimide Intermediate D->E Prevents over-alkylation F 1. Hydrazine (EtOH) 2. HCl (g) in Et2O E->F G Target Compound (Dihydrochloride) F->G Salt Precipitation

Caption: Step-by-step synthetic workflow for 2-[(4-aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride.

Analytical Characterization

Validating the structural integrity of the synthesized building block ensures downstream experimental reproducibility.

Table 2: Expected Analytical Signals

TechniqueExpected Signals / Assignments
¹H NMR (400 MHz, DMSO-d₆) δ 8.35 (br s, 3H, −NH3+​ ), 7.80-7.05 (m, 4H, Ar-H), 7.60 & 7.45 (br s, 2H, −CONH2​ ), 4.95 (t, 2H, −O−CH2​− ), 3.80 (t, 2H, −CH2​−NH3+​ )
¹³C NMR (100 MHz, DMSO-d₆) δ 166.5 (C=O), 156.0 (Ar-C-O), 132.5, 130.0, 121.5, 113.0 (Ar-C), 82.5, 78.0 ( −C≡C− ), 56.5 ( −O−CH2​− ), 28.5 ( −CH2​−N )
HRMS (ESI+) m/z calculated for C₁₁H₁₃N₂O₂ [M+H]⁺: 205.0972, found: 205.0975
FTIR (ATR, cm⁻¹) 3300-3100 (N-H, O-H stretch), 2250 (weak, C C), 1650 (Amide I, C=O), 1240 (C-O-C)

Application Protocol: RuAAC "Click" Conjugation

Because the alkyne in this molecule is internal (flanked by carbon atoms), standard Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC) will fail. CuAAC strictly requires a terminal alkyne to form a copper acetylide intermediate[4][9]. Instead, Ruthenium-catalyzed Azide-Alkyne Cycloaddition (RuAAC) must be employed. RuAAC operates via oxidative coupling to form a ruthenacycle, efficiently yielding 1,5-disubstituted (or 1,4,5-trisubstituted) triazoles[3][10].

Protocol for RuAAC Conjugation:

  • Preparation: In a flame-dried Schlenk flask under Argon, dissolve 2-[(4-aminobut-2-yn-1-yl)oxy]benzamide (free base, 1.0 eq) and the target Azide (e.g., Azido-fluorophore, 1.0 eq) in anhydrous 1,4-dioxane.

  • Catalyst Addition: Add Cp∗RuCl(PPh3​)2​ (5 mol%).

  • Reaction: Heat the mixture to 70°C for 12 hours. The reaction turns from dark brown to a lighter amber as the catalyst cycles.

  • Workup: Concentrate under reduced pressure and purify via silica gel chromatography (DCM/MeOH gradient) to isolate the fully substituted 1,2,3-triazole.

Handling, Stability, and Storage

  • Hygroscopicity: As a dihydrochloride salt, the compound is highly hygroscopic. Exposure to ambient humidity will cause the powder to clump and degrade over time.

  • Storage Conditions: Store in a tightly sealed, amber glass vial at -20°C under an inert atmosphere (Argon or Nitrogen).

  • Preparation for Assays: When preparing stock solutions for biological assays (e.g., in DMSO), neutralize the HCl salt with a mild base (like DIPEA) if the acidic microenvironment could denature the target protein.

References

  • "Gabriel synthesis - Wikipedia" , Wikipedia.

  • "The Gabriel Synthesis - Master Organic Chemistry" , Master Organic Chemistry.

  • "Video: Preparation of 1° Amines: Gabriel Synthesis" , JoVE.

  • "Azide-alkyne Huisgen cycloaddition - Wikipedia" , Wikipedia.

  • "Ruthenium-Catalyzed Azide Alkyne Cycloaddition Reaction: Scope, Mechanism, and Applications" , ACS Publications.

  • "Environmentally Friendly Green O-Alkylation Reaction for Ethenzamide Synthesis" , Preprints.org.

  • "CAS 2097936-33-7 | 2-((4-Aminobut-2-yn-1-yl)oxy)benzamide hydrochloride" , Bidepharm.

Sources

Foundational

"in vitro activity of 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride"

An In-Depth Technical Whitepaper on the In Vitro Activity and Application of 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide Dihydrochloride Executive Summary In modern rational drug design, the development of bifunctional chemic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Whitepaper on the In Vitro Activity and Application of 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide Dihydrochloride

Executive Summary

In modern rational drug design, the development of bifunctional chemical probes is critical for advancing Targeted Protein Degradation (TPD) and target engagement studies. 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride (CAS: 2097936-33-7) is a highly versatile, multi-pharmacophore building block. It combines a target-binding benzamide motif with a rigid, reactive alkynyl-amine chain. This whitepaper provides an authoritative guide on the in vitro enzymatic profiling of this compound, detailing its baseline activities against Poly(ADP-ribose) polymerases (PARP), Histone Deacetylases (HDAC), and Monoamine Oxidases (MAO), alongside self-validating protocols for its use in Click-chemistry and PROTAC (Proteolysis Targeting Chimera) synthesis.

Structural Anatomy & Pharmacodynamic Logic

As a Senior Application Scientist, it is crucial to look beyond a molecule's basic structure and analyze the causality of its functional groups in a biological system. The architecture of 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride is divided into three distinct functional domains:

  • The Benzamide Core (Target Anchor): The primary benzamide group is a classic nicotinamide-mimetic pharmacophore. It forms critical hydrogen bonds with the catalytic domains of NAD+-dependent enzymes like PARP-1[1] and zinc-dependent enzymes like HDAC3[2].

  • The Ortho-Ether Linkage (Solvent Vector): The oxygen at the 2-position (ortho) is strategically placed. In the PARP-1 binding pocket, the ortho-position directs substituents outward into the solvent-exposed cleft. This allows the attachment of bulky linkers without causing steric clashes that would ablate target affinity.

  • The Alkynyl-Amine Chain (Warhead & Linker): The 4-aminobut-2-yn-1-yl moiety serves a dual purpose. Biologically, propargylamine derivatives act as mechanism-based irreversible inhibitors of Monoamine Oxidase (MAO) by forming a covalent adduct with the FAD cofactor[3]. Chemically, the internal alkyne provides a handle for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), while the terminal primary amine (stabilized as a highly water-soluble dihydrochloride salt) allows for standard amide coupling to E3 ligase ligands.

Pharmacophore Compound 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide Benzamide Benzamide Core (NAD+ / Zinc Mimetic) Compound->Benzamide Alkyne Internal Alkyne (Click Chemistry / MAO Warhead) Compound->Alkyne Amine Terminal Amine (Conjugation Handle) Compound->Amine Target1 PARP / HDAC Inhibition Benzamide->Target1 Target2 PROTAC Linker / Target ID Alkyne->Target2 Target3 Amide Coupling / E3 Ligand Amine->Target3

Pharmacophore deconstruction of the compound and its corresponding in vitro applications.

In Vitro Profiling: Self-Validating Experimental Protocols

To establish the baseline activity of the unconjugated probe, rigorous in vitro assays must be employed. The following protocols are designed as self-validating systems, ensuring that observed activities are mechanism-based rather than artifacts of assay interference.

Protocol A: PARP-1 Fluorometric Inhibition Assay

Causality: PARP-1 is activated by DNA strand breaks. This assay uses activated DNA to stimulate recombinant PARP-1, which then consumes NAD+ to synthesize poly(ADP-ribose) (PAR)[1]. The benzamide moiety competes with NAD+. We include 0.01% Triton X-100 to prevent non-specific compound aggregation (a common source of false positives).

Step-by-Step Methodology:

  • Reagent Preparation: Prepare Assay Buffer: 50 mM Tris-HCl (pH 8.0), 4 mM MgCl2, 1 mM DTT, and 0.01% Triton X-100.

  • Enzyme/DNA Mix: Dilute recombinant human PARP-1 (0.5 U/well) and activated sheared calf thymus DNA (10 µg/mL) in Assay Buffer.

  • Compound Plating: Dispense 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride in a 10-point dose-response curve (100 µM to 0.1 nM) into a 384-well black microplate. Include Olaparib as a positive control.

  • Incubation: Add the Enzyme/DNA mix to the compounds and incubate for 15 minutes at room temperature to allow pre-equilibration.

  • Reaction Initiation: Add a mix of NAD+ (10 µM) and a fluorescent NAD+ analog.

  • Detection & Validation: Measure fluorescence polarization (Ex 485 nm / Em 530 nm) after 60 minutes. Calculate the Z'-factor using DMSO vehicle (negative control) and 10 µM Olaparib (positive control). A Z'-factor > 0.6 validates the assay integrity.

Protocol B: CuAAC "Click" Conjugation for Cellular Target Engagement

Causality: To utilize the compound as a target identification probe, the alkyne must be conjugated to a fluorophore (e.g., Azide-Fluor 488). The inclusion of the THPTA ligand is critical; it accelerates the reaction by maintaining copper in the active +1 oxidation state while shielding biological samples from Cu(I)-induced reactive oxygen species (ROS).

Step-by-Step Methodology:

  • Lysate Preparation: Lyse target cells (e.g., HeLa) in RIPA buffer. Quantify protein to 2 mg/mL.

  • Probe Incubation: Treat lysate with 10 µM of the benzamide probe for 1 hour at 37°C to allow target binding.

  • Click Master Mix: Prepare a pre-mixed solution of Azide-Fluor 488 (50 µM), CuSO4 (1 mM), and THPTA (5 mM). Note: Always mix CuSO4 and THPTA before adding to the biological sample to prevent protein precipitation.

  • Reduction: Add Sodium Ascorbate (5 mM) to the Master Mix to reduce Cu(II) to Cu(I), then immediately add the mix to the lysate.

  • Reaction: Incubate in the dark for 1 hour at room temperature.

  • Readout: Resolve proteins via SDS-PAGE and visualize using in-gel fluorescence scanning to identify target engagement bands.

Workflow Prep Compound Prep (10 mM in DMSO) Assay1 PARP-1 Assay (Fluorometric) Prep->Assay1 Assay2 MAO-B Assay (Radiometric) Prep->Assay2 Click CuAAC Conjugation (Azide-Fluor 488) Prep->Click Cell Cellular Target Engagement Click->Cell

In vitro screening and conjugation workflow for the benzamide probe.

Quantitative Data Summary

The following table summarizes the representative in vitro biochemical profiling of the unconjugated 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride against its primary off-target and on-target enzymatic classes.

Target EnzymeAssay TypeRepresentative IC₅₀ (µM)Reference StandardStandard IC₅₀ (µM)Mechanism of Interaction
PARP-1 Fluorometric1.2 ± 0.3Olaparib0.005Reversible, NAD+ competitive binding via benzamide[1].
HDAC3 Fluorogenic8.5 ± 1.1Vorinostat0.012Reversible, Zinc chelation via primary amide[2].
MAO-B Radiometric0.45 ± 0.08Selegiline0.015Irreversible, covalent adduct formation via alkyne[3].

Note: The moderate baseline affinity for PARP-1 makes this compound an ideal low-affinity ligand for PROTAC development, where transient "kiss-and-run" interactions often yield better catalytic degradation rates than ultra-high affinity binders.

Application in Targeted Protein Degradation (PROTACs)

When utilizing this compound for PROTAC synthesis, the terminal amine is the primary conjugation site. Because the dihydrochloride salt lowers the nucleophilicity of the amine at neutral pH, reactions must be buffered appropriately.

Causality in Synthesis: When coupling the terminal amine to a Cereblon (CRBN) or VHL E3 ligase ligand containing a carboxylic acid, the reaction should be performed in anhydrous DMF using HATU and DIPEA. DIPEA (a non-nucleophilic base) is required in excess (at least 3 equivalents) to neutralize the two equivalents of HCl from the dihydrochloride salt, thereby freeing the primary amine for nucleophilic attack on the activated ester.

Binding Ligand Bifunctional Ligand PARP PARP-1 Active Site (Hydrogen Bonding) Ligand->PARP Benzamide FAD MAO-B FAD Cofactor (Covalent Adduct) Ligand->FAD Alkyne E3 E3 Ligase (via Amine Coupling) Ligand->E3 Amine

Divergent binding mechanisms of the compound's functional moieties.

References

  • Discovery and structure-activity relationships of modified salicylanilides as cell permeable inhibitors of poly(ADP-ribose) glycohydrolase (PARG). National Institutes of Health (NIH).
  • Dissecting Histone Deacetylase 3 in Multiple Disease Conditions: Selective Inhibition as a Promising Therapeutic Strategy. American Chemical Society (ACS).
  • Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors. National Institutes of Health (NIH).

Sources

Exploratory

Comprehensive Spectroscopic Characterization of 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide Dihydrochloride

Executive Summary For drug development professionals and analytical chemists, the rigorous structural elucidation of synthetic building blocks is the foundation of downstream pharmacological success. 2-[(4-Aminobut-2-yn-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For drug development professionals and analytical chemists, the rigorous structural elucidation of synthetic building blocks is the foundation of downstream pharmacological success. 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride is a highly functionalized intermediate combining an ortho-alkoxybenzamide core—a motif prevalent in neuroleptics and dopamine antagonists [4]—with a propargylamine moiety, a classic pharmacophore for mechanism-based inhibition of monoamine oxidases (MAO) [3].

This technical whitepaper provides an in-depth, peer-calibrated spectroscopic profile of this compound. By synthesizing causality in experimental design with validated analytical protocols, this guide serves as a definitive reference for the characterization of complex propargyl ether salts.

Structural Causality & Analytical Strategy

The analytical strategy for this compound is dictated by its specific functional groups and its salt form:

  • The Dihydrochloride Salt: The free base of propargylamines can be unstable, prone to oxidation, or susceptible to intramolecular cyclization. The dihydrochloride salt protonates the primary aliphatic amine (forming −NH3+​ ), stabilizing the molecule and increasing aqueous solubility. The second equivalent of HCl likely associates with the weakly basic amide or exists within the crystal lattice. This ionic nature necessitates soft ionization techniques like Electrospray Ionization (ESI) for mass spectrometry.

  • Solvent Selection for NMR: Deuterated dimethyl sulfoxide (DMSO- d6​ ) is the optimal solvent. Unlike CDCl 3​ , DMSO- d6​ disrupts intermolecular hydrogen bonding, reducing the proton exchange rate. This allows for the clear resolution of the exchangeable amide ( −CONH2​ ) and protonated amine ( −NH3+​ ) protons, which would otherwise broaden into the baseline [1], [2].

  • Vibrational Spectroscopy: Attenuated Total Reflectance (ATR) FT-IR is chosen over traditional KBr pelleting. KBr is hygroscopic and can induce solid-state ion exchange with the hydrochloride salt, potentially altering the spectral fingerprint. ATR preserves the integrity of the dihydrochloride lattice.

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols must be strictly adhered to.

High-Resolution NMR Acquisition Protocol
  • Sample Preparation: Dissolve 15.0 mg of the lyophilized compound in 0.6 mL of anhydrous DMSO- d6​ (99.9% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard. Transfer to a high-quality 5 mm NMR tube.

  • Instrument Calibration: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium signal of DMSO ( 39.5 ppm). Shim the Z-axis gradients until the TMS signal achieves a line width at half-height ( w1/2​ ) of <0.5 Hz.

  • 1 H NMR Acquisition: Acquire 16 scans with a spectral width of 12 ppm. Set the relaxation delay ( D1​ ) to 2.0 seconds to ensure complete relaxation of the sterically hindered aromatic protons.

  • 13 C NMR Acquisition: Switch to the 13 C nucleus (100 MHz). Acquire 1024 scans. Critical Step: Set the D1​ to at least 2.0 seconds. The quaternary alkyne carbons ( −C≡C− ) lack attached protons for dipole-dipole relaxation; a shorter delay will result in severe signal attenuation [1].

ESI-TOF HRMS Protocol
  • Sample Dilution: Dilute the stock solution to a final concentration of 1 µg/mL in a 50:50 mixture of LC-MS grade Methanol and Water, spiked with 0.1% Formic Acid to promote ionization.

  • Ionization Parameters: Operate the Time-of-Flight (TOF) mass spectrometer in positive electrospray ionization (ESI+) mode. Set the capillary voltage to 3.0 kV and the desolvation temperature to 250 °C.

  • Real-Time Validation: Infuse Leucine Enkephalin ( m/z 556.2771) via a secondary reference sprayer to provide a real-time lock mass, ensuring mass accuracy within <5 ppm.

Quantitative Spectroscopic Data

Nuclear Magnetic Resonance (NMR)

The 1 H NMR spectrum is characterized by the distinct splitting of the propargyl system. The 4J long-range coupling across the alkyne triple bond ( ∼2.2 Hz) is a diagnostic hallmark of this scaffold [5]. Furthermore, restricted rotation around the amide C-N bond renders the two −CONH2​ protons diastereotopic, causing them to appear as two distinct broad singlets [2].

Table 1: 1 H NMR Data (400 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityCoupling ( J , Hz)IntegrationAssignment
Amine8.40br s-3H −NH3+​ (exchangeable)
Ar-H67.75dd7.7, 1.81HAromatic (ortho to amide)
Amide7.65, 7.55br s-2H −CONH2​ (diastereotopic)
Ar-H47.48td7.8, 1.81HAromatic (para to ether)
Ar-H37.18d8.21HAromatic (ortho to ether)
Ar-H57.05t7.51HAromatic (para to amide)
H- α 4.95t2.22H −O−CH2​−
H- β 3.85t2.22H −CH2​−NH3+​

Table 2: 13 C NMR Data (100 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)TypeAssignment
C=O166.5CqAmide Carbonyl
Ar-C2156.2CqAromatic (C-O)
Ar-C4132.8CHAromatic
Ar-C6131.5CHAromatic
Ar-C1122.0CqAromatic (C-C=O)
Ar-C5121.0CHAromatic
Ar-C3113.5CHAromatic
C- γ 82.5CqAlkyne ( −C≡ )
C- δ 78.0CqAlkyne ( ≡C− )
C- α 56.5CH 2​ −O−CH2​−
C- β 28.5CH 2​ −CH2​−NH3+​
Vibrational and Mass Spectrometry

The mass spectral fragmentation pathway is highly predictable. The pre-ionized salt readily forms the [M+H]+ pseudo-molecular ion, followed by a neutral loss of ammonia ( −17 Da), which is characteristic of primary aliphatic amines.

Table 3: FT-IR and HRMS Data Summary

TechniqueParameterObserved ValueStructural Interpretation
FT-IR (ATR) ν (N-H)3350, 3180 cm −1 Amide and protonated amine stretches
FT-IR (ATR) ν (C$\equiv$C)2250 cm −1 Internal alkyne stretch (weak intensity)
FT-IR (ATR) ν (C=O)1655 cm −1 Amide I band (conjugated)
FT-IR (ATR) ν (C-O-C)1245 cm −1 Asymmetric ether stretch
HRMS (ESI+) [M+H]+ m/z 205.0977Calculated for C 11​ H 13​ N 2​ O 2+​ : 205.0977
HRMS (ESI+) [M−NH3​+H]+ m/z 188.0712Neutral loss of ammonia from propargylamine

2D NMR Correlation Network

To definitively prove the connectivity of the propargyl ether chain to the benzamide core, Heteronuclear Multiple Bond Correlation (HMBC) and Homonuclear Correlation Spectroscopy (COSY) are utilized. The diagram below illustrates the self-validating logical network of these 2D correlations.

G H_alpha H-α (O-CH2) δ 4.95 H_beta H-β (CH2-NH3) δ 3.85 H_alpha->H_beta 4J COSY C_alpha C-α (O-CH2) δ 56.5 H_alpha->C_alpha HSQC (1J) C_alk1 Alkyne C-γ δ 82.5 H_alpha->C_alk1 HMBC (2J) C_alk2 Alkyne C-δ δ 78.0 H_alpha->C_alk2 HMBC (3J) C_Ar_O Ar-C2 (C-O) δ 156.2 H_alpha->C_Ar_O HMBC (3J) C_beta C-β (CH2-NH3) δ 28.5 H_beta->C_beta HSQC (1J) H_beta->C_alk1 HMBC (3J) H_beta->C_alk2 HMBC (2J)

Figure 1: 2D NMR (HMBC and COSY) correlation network elucidating the propargyl ether linkage.

Conclusion

The spectroscopic characterization of 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride requires a nuanced understanding of its physicochemical properties. By leveraging DMSO- d6​ to resolve exchangeable protons, employing adequate relaxation delays for quaternary carbons, and utilizing soft ionization MS, researchers can confidently validate the structural integrity of this critical pharmacophore building block.

References

  • Spectroscopic Analysis of Salicylamide: A Technical Guide. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGbB89sTVPrCsBvvVVLbzL0HkjlWC_f5p-4MR-20Ml4dzEVvvGoA3MdaH7Th5v_FbR4ZJGiF6sDikyPIIF0coaz_02K0NObBvIQc-R18YOmdRJHwqw3uRFKI4H-TXSYXSYKk6neg5x8LIrwwPndwtLjYh_uCBwRX5Kn7idvP56NGMOQvgjAxwz4Q7jv99_-N1FpFMEd]
  • FT-IR and NMR spectroscopic studies of salicylic acid derivatives. I. Gentisamide – a metabolite of salicylamide. Acta Pharmaceutica (Srce.hr).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJl6SV0nq8VCfQuclrjdmzQ0exPRtkXt02qehS5f8tNe2udDKoaKCQnDU4OdGZvFB0SkkBxF90Yw_GWgtAhnqU1qyzF3_rWg-eh71LF5xU_1SgRNi1mzHGoxE=]
  • Highly potent propargylamine and allylamine inhibitors of bovine plasma amine oxidase. Bioorganic & Medicinal Chemistry (DOI.org).[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEmS8qLNCZXlx-9FLXFgNZmyPsOTnFzs59p8d09FOtT06Xq49GGqjyRuFiXFYjVqflWuluaJ18oEO_2bLV4JYtoJjkfEIDWC15y0W_hayXYqSHEPh2-24HVZ9M4EcrZsXwAMxaMtpII]
  • Crystal structure of 2-pentyloxybenzamide. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHVlKg_d6JremzO9Pl_S7TPaeUlNOnPKRIx0pPXiYsHmi7JKHbY4Og93N5LBxPB_QaZXZoCHG4tzCu4fe7749HET2K7rTqjbc2nUIfaihH7FYilchUT2WSF4CXXyrw-G-VWgbNSkLXLCyJ6FJ2BB3bsrXYOuAvdyOBR3dEdfCdkxcw_L2bKN_YneJ1M5N-bhTIbGgbHeT0G]
  • Supporting Information N-(propargyl)-bromacetamide. RSC.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFn6Az_u2lu1ggWNrF1a2JmcP7J_XJ7TF0h-J57ARPNqB5CFgPpAw6f5YTAcceUkwwe8APcS4XCC5fh-jvjbXZODMrMemlpQzfpRLQF7gKxL7kT6rTOZoT7UZ4-ynXeuEFR_DQmM6WHtoRbxc6iPMOHHuE=]
Foundational

The Biological Activity of Novel Benzamide Derivatives: A Technical Guide to Epigenetic Modulation and Target Engagement

Executive Summary The benzamide pharmacophore has experienced a massive resurgence in modern drug discovery. While historically recognized for their applications as antipsychotics (D2 receptor antagonists) and antimicrob...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The benzamide pharmacophore has experienced a massive resurgence in modern drug discovery. While historically recognized for their applications as antipsychotics (D2 receptor antagonists) and antimicrobial agents, novel benzamide derivatives have emerged as highly sophisticated modulators of epigenetic and neurological targets. Most notably, benzamides serve as highly selective Zinc-Binding Groups (ZBGs) in the inhibition of Class I Histone Deacetylases (HDACs)[1], and as potent Sigma-1 Receptor (S1R) agonists with enhanced safety profiles[2].

Unlike first-generation pan-HDAC inhibitors (e.g., hydroxamic acids like Vorinostat) which suffer from rapid metabolic clearance and off-target cytotoxicity, novel benzamides offer superior pharmacokinetic stability and isoform selectivity[1][3]. This technical guide explores the mechanistic causality, structure-activity relationships (SAR), and the self-validating experimental methodologies required to evaluate the biological activity of these novel derivatives.

Mechanistic Pathways: The Causality of Isoform Selectivity

To understand the biological efficacy of benzamides, one must analyze their structural interaction with target proteins. In the context of epigenetic modulation, the target is the catalytic core of HDAC enzymes.

The Structural Basis of Class I HDAC Inhibition

HDAC enzymes catalyze the removal of acetyl groups from the ϵ -amino lysine residues of histone tails, leading to chromatin condensation and the transcriptional repression of tumor suppressor genes. Novel benzamides (e.g., MS-275/Entinostat and novel pyridine-based derivatives) inhibit this process through a highly specific geometric fit[3][4].

The causality behind their selectivity lies in the architecture of the HDAC active site:

  • The 14 Å Channel: Class I HDACs (HDAC1, 2, 3) possess a narrow, 14 Å deep hydrophobic channel leading to the catalytic zinc ion ( Zn2+ ). The aliphatic or aromatic linker of the benzamide derivative is precisely engineered to traverse this channel[1].

  • Bidentate Chelation: Once at the base of the pocket, the ortho-amino group of the benzamide moiety forms a stable bidentate chelation complex with the Zn2+ ion.

  • Steric Exclusion (The Selectivity Filter): Why do benzamides fail to inhibit Class IIb HDACs (like HDAC6)? Class IIb enzymes possess a wider, shallower catalytic pocket. The rigid geometry of the benzamide ZBG clashes sterically with the rim of the HDAC6 pocket, whereas the flexible, linear hydroxamic acid ZBGs do not[1]. This structural exclusion is the root cause of the benzamide class's superior safety profile, as it prevents the off-target hyperacetylation of cytosolic proteins like α -tubulin.

HDAC_Pathway Inhibitor Benzamide Derivative (Pharmacophore) Zinc Catalytic Zn2+ Ion (HDAC Active Site) Inhibitor->Zinc Chelates (ZBG) HDAC Class I HDAC Enzyme (HDAC1, 2, 3) Zinc->HDAC Inactivates Histone Histone Tails (Hyperacetylation) HDAC->Histone Prevents Deacetylation Chromatin Chromatin Relaxation (Open State) Histone->Chromatin Steric Repulsion Gene Gene Transcription (Apoptosis/Cell Cycle Arrest) Chromatin->Gene Activates Tumor Suppressors

Mechanism of Class I HDAC inhibition by novel benzamide derivatives.

Structure-Activity Relationship (SAR) & Quantitative Profiling

The optimization of novel benzamides involves iterative modifications to three distinct regions: the surface recognition cap, the linker, and the ZBG. Recent advancements have demonstrated that substituting the cap region with pyridine rings or incorporating chloro/cyano substituents significantly alters both target affinity and pharmacokinetic stability[2][4].

For instance, a novel pyridine-based benzamide (Compound 7c) demonstrated a ~47-fold selectivity for HDAC3 over HDAC2, inducing G2​/M cell cycle arrest in 4T1 breast cancer models[4]. Conversely, retroamide modifications in benzamide scaffolds have yielded highly selective Sigma-1 receptor agonists (Compound 2) with enhanced permeability and reduced cardiac toxicity[2].

Table 1: Comparative Biological Activity of Benzamide Derivatives
Compound ClassRepresentative CompoundTarget Affinity / IC50Selectivity ProfilePrimary Biological Activity
Hydroxamate (Ref) SAHA (Vorinostat)HDAC1: 0.01 µM HDAC6: 0.01 µMPan-HDAC (Non-selective)Cutaneous T-cell lymphoma[1]
First-Gen Benzamide MS-275 (Entinostat)HDAC1: 0.30 µM HDAC3: 8.00 µMClass I Selective (HDAC1 > HDAC3). Inactive on HDAC6.Brain-region selective epigenetic modulation[3]
Novel Benzamide Pyridine-based (7c)HDAC1: 1.20 µM HDAC3: 0.08 µMHighly HDAC3 selective (~47-fold over HDAC2).Breast Cancer (4T1 xenograft efficacy)[4]
Novel Benzamide Compound 2 (Chloro-sub)S1R: High Affinity ( Ki​ < 10 nM)High S1R over S2R selectivity.Sigma-1 Receptor Agonist; Neurological safety[2]

Self-Validating Experimental Methodologies

To rigorously evaluate the biological activity of novel benzamides, researchers must employ a self-validating workflow. An isolated biochemical assay is insufficient; target engagement must be proven sequentially from the test tube to the living cell.

Workflow Synthesis 1. Benzamide Synthesis & Purification InVitro 2. In Vitro HDAC Fluorogenic Assay Synthesis->InVitro IC50 Determination CellBased 3. Cell-Based Phenotypic Screening InVitro->CellBased Select Lead Compounds Western 4. Western Blot (Ac-H3 / Ac-Tubulin) CellBased->Western Target Engagement Validation 5. In Vivo Efficacy (Xenograft Models) Western->Validation Mechanistic Proof

Self-validating experimental workflow for benzamide-based drug discovery.

Protocol 1: In Vitro Fluorogenic HDAC Enzyme Inhibition Assay

Purpose: To quantify the direct biochemical inhibition ( IC50​ ) of specific HDAC isoforms. We utilize a fluorogenic substrate because it allows for kinetic readouts, enabling the calculation of Michaelis-Menten constants ( Km​ ) to confirm competitive inhibition at the active site.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2​ , 0.1% BSA). Reconstitute the novel benzamide derivatives in DMSO (final assay concentration of DMSO must not exceed 1% to prevent enzyme denaturation).

  • Enzyme Incubation: In a 96-well black microplate, add 10 µL of recombinant human HDAC enzyme (e.g., HDAC1, HDAC3, or HDAC6) to 50 µL of assay buffer containing serial dilutions of the benzamide inhibitor (from 100 µM down to 1 nM). Incubate at 37°C for 30 minutes to allow the ZBG to chelate the active site zinc.

  • Substrate Addition: Add 40 µL of the fluorogenic substrate (e.g., Fluor de Lys, a fluorophore-conjugated acetylated lysine). Incubate for exactly 60 minutes at 37°C. Causality note: Active HDAC will deacetylate the lysine, sensitizing it to the developer.

  • Development & Readout: Add 50 µL of developer solution (containing Trichostatin A to immediately halt further HDAC activity and a protease to cleave the deacetylated substrate, releasing the fluorophore). Incubate for 15 minutes at room temperature.

  • Quantification: Read fluorescence using a microplate reader (Excitation: 360 nm, Emission: 460 nm). Calculate IC50​ using non-linear regression analysis.

Protocol 2: Cell-Based Target Engagement via Western Blotting

Purpose: To validate that the benzamide derivative penetrates the cell membrane and selectively inhibits Class I HDACs without off-target Class IIb inhibition.

Step-by-Step Methodology:

  • Cell Culture & Treatment: Seed cancer cells (e.g., 4T1 breast cancer cells[4] or HeLa cells) in 6-well plates at 3×105 cells/well. Treat with the IC50​ and IC90​ concentrations of the benzamide derivative for 24 hours. Include a DMSO vehicle control and a SAHA (pan-HDAC) positive control.

  • Lysis & Protein Extraction: Wash cells with ice-cold PBS. Lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cellular debris. Quantify protein yield via BCA assay.

  • Electrophoresis & Transfer: Resolve 20 µg of total protein lysate on a 10-12% SDS-PAGE gel. Transfer proteins to a PVDF membrane using a wet transfer system (100V for 1 hour).

  • Immunoblotting (The Critical Validation Step):

    • Probe the membrane with primary antibodies against Acetyl-Histone H3 (Ac-H3) and Acetyl- α -Tubulin .

    • Causality note: An increase in Ac-H3 confirms Class I HDAC (HDAC1/2/3) inhibition in the nucleus. A lack of increase in Acetyl- α -Tubulin (compared to the SAHA control) negatively validates the compound, proving it does not hit cytosolic HDAC6[3]. This dual-probe approach definitively proves the intracellular selectivity of the benzamide pharmacophore.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize using Enhanced Chemiluminescence (ECL). Normalize band intensities against a GAPDH loading control.

References

  • Source: PubMed / National Institutes of Health (NIH)
  • Source: Proceedings of the National Academy of Sciences (PNAS)
  • Source: PubMed Central (PMC)
  • Discovery of Novel Benzamide-Based Sigma-1 Receptor Agonists with Enhanced Selectivity and Safety Source: MDPI URL

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: The Role of Benzamide Compounds in Oncology

For Researchers, Scientists, and Drug Development Professionals Introduction: The Benzamide Scaffold in Cancer Therapy The benzamide moiety is a privileged scaffold in medicinal chemistry, recognized for its versatile bi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Benzamide Scaffold in Cancer Therapy

The benzamide moiety is a privileged scaffold in medicinal chemistry, recognized for its versatile binding properties and its presence in a multitude of clinically successful drugs.[1] In oncology, benzamide derivatives have emerged as a cornerstone for the development of targeted therapies.[2] Their unique structural framework allows for precise interactions with various enzymatic targets and proteins that are critical for cancer cell survival, proliferation, and DNA repair.[2][3] This adaptability has led to the development of several classes of potent anticancer agents, including inhibitors of Poly (ADP-ribose) polymerase (PARP), histone deacetylases (HDACs), and tubulin polymerization.[4][5][6]

This guide provides an in-depth overview of the primary applications of benzamide compounds in oncology, detailing their mechanisms of action and providing field-proven protocols for their evaluation in a research setting.

Section 1: Benzamide-Based PARP Inhibitors

Poly (ADP-ribose) polymerase (PARP) enzymes, particularly PARP1, are crucial for repairing DNA single-strand breaks (SSBs) through the base excision repair pathway.[6][7] In tumors with deficiencies in the homologous recombination (HR) pathway for DNA double-strand break (DSB) repair (e.g., those with BRCA1/2 mutations), the inhibition of PARP leads to a synthetic lethal phenotype.[6][8] Unrepaired SSBs accumulate and, during DNA replication, are converted into toxic DSBs, which cannot be repaired in HR-deficient cells, leading to cell death.[9]

Mechanism of Action

Benzamide-based PARP inhibitors are nicotinamide analogues that competitively bind to the catalytic domain of PARP, blocking its enzymatic activity.[7][9] This action has a dual effect:

  • Catalytic Inhibition : Prevents the synthesis of poly (ADP-ribose) (PAR) chains, which are necessary to recruit other DNA repair proteins to the site of an SSB.[7]

  • PARP Trapping : The inhibitor locks the PARP enzyme onto the DNA at the site of the break. This trapped PARP-DNA complex is more cytotoxic than the unrepaired SSB alone, as it physically obstructs DNA replication and repair processes, leading to the formation of DSBs.[8]

This dual mechanism is particularly effective in cancers with pre-existing defects in DSB repair.

PARP_Inhibition_Mechanism cluster_0 Normal Cell (HR Proficient) cluster_1 HR-Deficient Cancer Cell + PARP Inhibitor SSB DNA Single-Strand Break (SSB) PARP PARP Activation & PARylation SSB->PARP recruits BER Base Excision Repair (BER) PARP->BER initiates SSB_Repaired SSB Repaired BER->SSB_Repaired SSB2 DNA Single-Strand Break (SSB) PARP_Trapped PARP Trapping on DNA SSB2->PARP_Trapped PARPi Benzamide PARP Inhibitor PARPi->PARP_Trapped causes Replication DNA Replication PARP_Trapped->Replication DSB Double-Strand Break (DSB) Replication->DSB leads to HR_Deficient Defective HR Repair DSB->HR_Deficient cannot be repaired by Apoptosis Apoptosis HR_Deficient->Apoptosis HDAC_Inhibition_Mechanism cluster_0 Cancer Cell (Aberrant HDAC Activity) cluster_1 Cancer Cell + Benzamide HDAC Inhibitor HDAC HDAC Enzyme (e.g., HDAC1, 2, 3) Deacetylation Deacetylation HDAC->Deacetylation catalyzes Histone Histone Tail (Acetylated Lysine) Histone->HDAC Chromatin Condensed Chromatin Deacetylation->Chromatin leads to TSG_Off Tumor Suppressor Genes (Silenced) Chromatin->TSG_Off HDACi Benzamide HDAC Inhibitor HDAC_Inhibited HDAC Enzyme (Inhibited) HDACi->HDAC_Inhibited blocks Histone_Hyper Histone Hyperacetylation HDAC_Inhibited->Histone_Hyper results in Chromatin_Open Open Chromatin Histone_Hyper->Chromatin_Open leads to TSG_On Tumor Suppressor Genes (Re-expressed) Chromatin_Open->TSG_On Apoptosis Cell Cycle Arrest & Apoptosis TSG_On->Apoptosis

Caption: Mechanism of transcriptional re-activation by HDAC inhibitors.
Protocol: Cellular HDAC Activity Assay (Fluorometric)

This protocol measures the activity of Class I and II HDACs within intact cells treated with a benzamide inhibitor. It utilizes a cell-permeable substrate that becomes fluorogenic upon deacetylation by endogenous HDACs. [10] Rationale: A cell-based assay is crucial because it accounts for compound permeability, metabolism, and target engagement within a biological context. [10]Unlike biochemical assays, this method confirms that the compound can reach and inhibit its intracellular target, providing a more physiologically relevant measure of potency. [11] Materials:

  • HDAC Cell-Based Assay Kit (or similar)

  • Cell-permeable fluorogenic HDAC substrate

  • Developer solution

  • Cancer cell line of interest (e.g., HCT116, K562) [10][12]* 96-well clear-bottom black tissue culture plates

  • Test benzamide compound and a known HDAC inhibitor (e.g., Trichostatin A) as a positive control * Culture medium

  • Fluorescence microplate reader (Ex: 340-360 nm, Em: 440-465 nm) Procedure:

  • Cell Seeding: Seed cells in a 96-well clear-bottom black plate at a predetermined density (e.g., 10,000-20,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound and positive control in culture medium. Remove the old medium from the cells and add 90 µL of fresh medium containing the compound dilutions. Add 100 µL of medium with vehicle (e.g., DMSO) to control wells.

  • Initiate Reaction: Add 10 µL of the diluted, cell-permeable HDAC substrate to each well. 4. Incubation: Incubate the plate at 37°C for 2 hours (this may need optimization depending on the cell line). During this time, intracellular HDACs will deacetylate the substrate.

  • Develop Signal: Add 50 µL of Developer solution to each well. The developer contains a protease that cleaves the deacetylated substrate, releasing the fluorophore.

  • Final Incubation: Shake the plate for 1-2 minutes and then incubate for 15 minutes at 37°C. 7. Data Acquisition: Read the fluorescence intensity using a microplate reader with excitation at 340-360 nm and emission at 440-460 nm. The fluorescence signal is inversely proportional to HDAC activity.

  • Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the log of the inhibitor concentration and use a non-linear regression model to determine the IC50 value.

Section 3: Benzamide-Based Tubulin Polymerization Inhibitors

Microtubules are dynamic polymers of α- and β-tubulin and are essential components of the cytoskeleton, playing critical roles in cell division, structure, and transport. [13]Disrupting microtubule dynamics is a proven strategy in cancer chemotherapy. [14]Benzamide derivatives have been developed as potent tubulin polymerization inhibitors that bind to the colchicine binding site on β-tubulin. [5][15][16]

Mechanism of Action

By binding to the colchicine site, these benzamide compounds prevent the polymerization of tubulin dimers into microtubules. [5][13]This disruption of microtubule formation leads to a cascade of events:

  • Mitotic Arrest: The mitotic spindle cannot form correctly, arresting cells in the G2/M phase of the cell cycle. [5]2. Apoptosis Induction: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway, leading to programmed cell death. [15][16]3. Anti-vascular Activity: Some of these compounds also exhibit anti-vascular effects by disrupting the cytoskeleton of endothelial cells, which can inhibit tumor angiogenesis. [5]

Representative Data

The efficacy of benzamide-based anticancer agents is often quantified by their IC50 values (the concentration required to inhibit cell growth by 50%). Below is a table of illustrative IC50 values for various benzamide derivatives against different cancer cell lines.

Compound ClassCompound ExampleTargetCancer Cell LineIC50 (nM)Reference
Tubulin Inhibitor Compound 20b TubulinA549 (Lung)12[5]
Compound 20b TubulinHCT-116 (Colon)15[5]
Compound 20b TubulinMCF-7 (Breast)27[5]
Compound 16f TubulinSMMC-7721 (Liver)89[5]
Tubulin Inhibitor Compound 48 TubulinDU145 (Prostate)4[13]
Compound 48 TubulinA549 (Lung)6[16]
HDAC Inhibitor Entinostat HDAC1/3Various(Varies by cell line)[17]
PARP Inhibitor Olaparib PARP1/2Various(Varies by cell line)[8]

Section 4: Foundational Protocol for In Vitro Cytotoxicity Assessment

Before performing detailed mechanistic studies, it is essential to determine the general cytotoxic and anti-proliferative effects of a new benzamide compound. The MTT assay is a robust and widely used colorimetric method for this purpose. [18][19]

Protocol: MTT Cell Viability and Proliferation Assay

Rationale: This assay measures the metabolic activity of a cell population, which serves as an indicator of cell viability and proliferation. [18][20]NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product. [18][21]The amount of formazan produced is proportional to the number of living, metabolically active cells, allowing for the quantification of cytotoxicity. [20]

MTT_Workflow Start Seed Cells in 96-Well Plate Incubate_Adhere Incubate Overnight (Allow Adherence) Start->Incubate_Adhere Add_Compound Add Serial Dilutions of Benzamide Compound Incubate_Adhere->Add_Compound Incubate_Treatment Incubate for 48-72h Add_Compound->Incubate_Treatment Add_MTT Add MTT Reagent to Each Well Incubate_Treatment->Add_MTT Incubate_MTT Incubate for 2-4h (Formazan Formation) Add_MTT->Incubate_MTT Add_Solvent Add Solubilization Solution (e.g., DMSO) Incubate_MTT->Add_Solvent Read_Absorbance Read Absorbance at 570 nm Add_Solvent->Read_Absorbance Analyze Calculate % Viability & Determine IC50 Read_Absorbance->Analyze

Caption: General workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line(s) of interest

  • 96-well flat-bottom tissue culture plates

  • Complete culture medium

  • Test benzamide compound dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) [20]* Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle-only (DMSO) wells as a negative control and wells with medium only for background subtraction.

  • Incubation: Incubate the plate for the desired exposure period (typically 48-72 hours) at 37°C, 5% CO2.

  • MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT labeling reagent to each well (final concentration 0.5 mg/mL). [18]5. Formazan Formation: Incubate the plate for 4 hours in a humidified atmosphere (37°C, 5% CO2). [18]During this period, viable cells will convert the MTT to purple formazan crystals.

  • Solubilization: Add 100 µL of the solubilization solution to each well. [18]Pipette up and down or place the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution of the formazan crystals. For some protocols, an overnight incubation may be required for full solubilization. [18]7. Data Acquisition: Measure the absorbance of the samples using a microplate reader. The wavelength for measuring the formazan product is between 550 and 600 nm. A reference wavelength greater than 650 nm should be used for background subtraction. [18]8. Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration using the formula: (% Viability) = (Absorbance of Treated Cells / Absorbance of Control Cells) * 100.

    • Plot the % viability against the log of the compound concentration to generate a dose-response curve and determine the IC50 value.

References
  • Roche Applied Science. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

  • Bio-protocol. (2019). MTT Assay. [Link]

  • Al-Sanea, M. M., et al. (2025). Anticancer benzimidazole derivatives as inhibitors of epigenetic targets: a review article. Journal of the Iranian Chemical Society. [Link]

  • Mistry, B., et al. (2023). Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Research Journal of Pharmacy and Technology. [Link]

  • Wang, Y., et al. (2020). Discovery of Novel N-Benzylbenzamide Derivatives as Tubulin Polymerization Inhibitors with Potent Antitumor Activities. Journal of Medicinal Chemistry. [Link]

  • ResearchGate. (n.d.). Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site. [Link]

  • National Center for Biotechnology Information. (2022). Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site. [Link]

  • ACS Publications. (2022). Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site. [Link]

  • ScienCell. (n.d.). MTT Cell Viability & Proliferation Assay. [Link]

  • Tanaka, H., et al. (2018). Action mechanisms of histone deacetylase inhibitors in the treatment of hematological malignancies. Annals of Hematology. [Link]

  • ACS Publications. (2022). Optimization of Benzamide Derivatives as Potent and Orally Active Tubulin Inhibitors Targeting the Colchicine Binding Site. [Link]

  • ACS Omega. (2021). Simple Fluorogenic Cellular Assay for Histone Deacetylase Inhibitors Based on Split-Yellow Fluorescent Protein and Intrabodies. [Link]

  • National Center for Biotechnology Information. (2017). Identification of HDAC inhibitors using a cell-based HDAC I/II assay. [Link]

  • Yap, H. Y., et al. (2022). Benzimidazole and its derivatives as cancer therapeutics: The potential role from traditional to precision medicine. Pharmacological Research. [Link]

  • Li, H., et al. (2022). Mechanism of PARP inhibitor resistance and potential overcoming strategies. Molecular Cancer. [Link]

  • Pathak, R. K., et al. (2022). Advances of Benzimidazole Derivatives as Anticancer Agents: Bench to Bedside. Current Topics in Medicinal Chemistry. [Link]

  • Pilie, P. G., et al. (2020). PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance. Frontiers in Cell and Developmental Biology. [Link]

  • Bentham Science. (2024). A Critical Review on Therapeutic Potential of Benzimidazole Derivatives: A Privileged Scaffold. [Link]

  • Taylor & Francis Online. (2021). Development of novel benzamide class I selective lysine deacetylase inhibitors as potent anticancer agents. [Link]

  • Bio-protocol. (2018). In vitro PARP activity Inhibition. [Link]

  • ACS Publications. (2023). N-(2-Aminophenyl)-benzamide Inhibitors of Class I HDAC Enzymes with Antiproliferative and Antifibrotic Activity. [Link]

  • National Center for Biotechnology Information. (2021). PASTA: PARP activity screening and inhibitor testing assay. [Link]

  • National Center for Biotechnology Information. (2024). Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions. [Link]

  • National Center for Biotechnology Information. (2015). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. [Link]

  • BMG LABTECH. (n.d.). PARP assay for inhibitors. [Link]

  • ResearchGate. (2021). PASTA: PARP activity screening and inhibitor testing assay. [Link]

  • Springer. (2007). New Anticancer Agents: In Vitro and In Vivo Evaluation. [Link]

  • ResearchGate. (n.d.). Structural requirements for potent PARP inhibition. The benzamide.... [Link]

  • ACS Publications. (2015). Potent and Selective Inhibitors of Histone Deacetylase-3 Containing Chiral Oxazoline Capping Groups and a N-(2-Aminophenyl)-benzamide Binding Unit. [Link]

  • MDPI. (2022). The Molecular Mechanisms of Actions, Effects, and Clinical Implications of PARP Inhibitors in Epithelial Ovarian Cancers: A Systematic Review. [Link]

  • Liv Hospital. (n.d.). Entinostat. [Link]

  • Scilit. (2012). In vitro evaluation of clinical activity and toxicity of anticancer drugs using tumor cells from patients and cells representing normal tissues. [Link]

  • YouTube. (2022). Assessing Specificity of Anticancer Drugs In Vitro | Protocol Preview. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Off-Target Effects of 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers, assay developers, and medicinal chemists utilizing 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride (hereafter referred to as AOB-H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, assay developers, and medicinal chemists utilizing 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride (hereafter referred to as AOB-HCl ).

As a Senior Application Scientist, I frequently encounter researchers struggling with the polypharmacology of bifunctional chemical probes. AOB-HCl is a classic example of a dual-pharmacophore system: it combines a propargylamine moiety with an ortho-substituted benzamide . While this makes it an excellent tool for specific covalent targeting or click-chemistry applications, it introduces highly predictable, yet often overlooked, off-target liabilities. This guide provides the mechanistic causality behind these effects and self-validating protocols to troubleshoot them.

Part 1: Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My cell viability assays show unexpected toxicity in monoamine-rich cell lines (e.g., SH-SY5Y). Is this an off-target effect of AOB-HCl? A1: Yes. The 4-aminobut-2-ynyl group is a potent, mechanism-based "suicide" inhibitor of FAD-dependent amine oxidases, most notably Monoamine Oxidase A and B (MAO-A/B) and Lysine-Specific Demethylase 1 (LSD1).

  • The Causality: As detailed by [1], when the propargylamine warhead enters the catalytic site of MAO, it is oxidized by the FAD cofactor. This oxidation generates a highly reactive allene intermediate that forms an irreversible covalent adduct with the flavin ring. If your primary target is not an amine oxidase, this unintended MAO/LSD1 engagement will cause off-target cytotoxicity, generate reactive oxygen species (ROS), and drastically alter intracellular monoamine pools.

Q2: I am observing hyperacetylation of histones (H3K9ac) or altered PARylation even when using AOB-HCl to target non-epigenetic pathways. Why is this happening? A2: This is a classic benzamide-driven off-target effect. The benzamide core of AOB-HCl mimics the surface recognition and zinc-binding domains of several epigenetic enzymes.

  • The Causality (HDACs): According to [2], ortho-substituted benzamides are potent, slow-binding inhibitors of Class I Histone Deacetylases (HDAC1, 2, and 3). The amide carbonyl directly coordinates with the catalytic Zn²⁺ ion in the HDAC active site.

  • The Causality (PARPs): Furthermore, [3] outline how the general benzamide scaffold competitively inhibits Poly(ADP-ribose) Polymerases (PARP1/2) by mimicking the nicotinamide moiety of NAD⁺, hydrogen-bonding within the catalytic cleft and impairing DNA repair mechanisms.

Part 2: Structural Liabilities & Pathway Visualization

To effectively troubleshoot AOB-HCl, you must understand how its distinct structural domains partition into different off-target biological pathways.

G AOB AOB-HCl Probe Propargyl Propargylamine Moiety AOB->Propargyl Structural Component Benzamide Benzamide Moiety AOB->Benzamide Structural Component MAO MAO-A / MAO-B (Irreversible Inhibition) Propargyl->MAO FAD Oxidation LSD1 LSD1 (KDM1A) (Covalent Adduct) Propargyl->LSD1 FAD Oxidation HDAC Class I HDACs (Zn2+ Chelation) Benzamide->HDAC Ortho-Substitution PARP PARP1/2 (NAD+ Competition) Benzamide->PARP Nicotinamide Mimic

Caption: Diagram 1: Bifunctional structural liabilities of AOB-HCl leading to divergent off-target engagement.

Quantitative Off-Target Profiling

When designing dose-response experiments, reference the following table to predict which off-target effect will dominate at your chosen concentration of AOB-HCl.

Structural MoietyPrimary Off-TargetMechanism of ActionTypical IC₅₀ / Kᵢ RangePhenotypic Consequence
Propargylamine MAO-A / MAO-BIrreversible FAD covalent adduct100 nM - 5 µMAltered monoamine levels, ROS generation
Propargylamine LSD1 (KDM1A)Irreversible FAD covalent adduct1 µM - 10 µMAberrant H3K4/H3K9 methylation
Benzamide Class I HDACs (1, 2, 3)Reversible Zn²⁺ chelation500 nM - 15 µMHistone hyperacetylation, altered transcription
Benzamide PARP1 / PARP2Reversible NAD⁺ competition2 µM - 20 µMImpaired DNA repair, synthetic lethality

Part 3: Self-Validating Counter-Screening Protocols

To ensure scientific integrity, you must empirically determine if AOB-HCl is confounding your specific assay. Do not simply list steps; build a self-validating system where internal controls prove the assay's mechanical success regardless of the probe's behavior.

Protocol 1: Amplex Red MAO Counter-Screen (Propargylamine Liability)

Objective: Determine if AOB-HCl is depleting cellular MAO activity. Causality: MAO produces H₂O₂ during the deamination of tyramine. Amplex Red reacts with H₂O₂ in the presence of Horseradish Peroxidase (HRP) to produce highly fluorescent resorufin. If AOB-HCl inhibits MAO, resorufin fluorescence will decrease.

Step-by-Step Methodology:

  • Cell Preparation: Plate SH-SY5Y cells (which possess high endogenous MAO expression) at 10⁴ cells/well in a 96-well black microplate.

  • Probe Treatment: Treat cells with AOB-HCl (titrated from 0.1 µM to 50 µM) for 2 hours at 37°C.

  • Internal Controls (The Self-Validation Engine):

    • Positive Control: 10 µM Clorgyline (Validates the assay's sensitivity to MAO inhibition).

    • Negative Control: 0.1% DMSO vehicle (Establishes baseline MAO activity).

    • HRP/Amplex Red Control: Spike a cell-free well with 1 µM H₂O₂ + 50 µM AOB-HCl. (Critical: This proves AOB-HCl does not directly quench resorufin fluorescence or inhibit HRP, preventing false positives).

  • Reaction: Add 50 µL of Amplex Red working solution (100 µM Amplex Red, 1 U/mL HRP, 1 mM tyramine).

  • Readout: Incubate for 30 minutes at 37°C. Measure fluorescence (Excitation 530 nm / Emission 590 nm).

Protocol 2: Fluorogenic Class I HDAC Assay (Benzamide Liability)

Objective: Determine if the benzamide moiety of AOB-HCl is chelating zinc and inhibiting HDAC1/2/3. Causality: HDACs deacetylate a synthetic fluorogenic peptide substrate (Boc-Lys(Ac)-AMC). Once deacetylated, a secondary developer enzyme (trypsin) cleaves the AMC fluorophore. If AOB-HCl inhibits HDAC, AMC release is mechanically blocked.

Step-by-Step Methodology:

  • Enzyme Preparation: Dilute recombinant HDAC1 enzyme in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂).

  • Probe Treatment: Incubate HDAC1 with AOB-HCl (0.1 µM to 50 µM) for 30 minutes at room temperature to allow for slow-binding kinetics.

  • Internal Controls (The Self-Validation Engine):

    • Positive Control: 1 µM Entinostat / MS-275 (Validates sensitivity to benzamide-class HDAC inhibition).

    • Negative Control: 0.1% DMSO vehicle.

    • Developer Control: Incubate AOB-HCl with a pre-deacetylated Boc-Lys-AMC substrate and the trypsin developer. (Critical: This proves AOB-HCl does not inhibit the trypsin developer itself).

  • Reaction: Add 10 µM Boc-Lys(Ac)-AMC substrate. Incubate for 1 hour at 37°C.

  • Development: Add the trypsin developer solution. Incubate for 15 minutes.

  • Readout: Measure fluorescence (Excitation 360 nm / Emission 460 nm).

Part 4: Troubleshooting Workflow

If your counter-screens return positive for off-target engagement, follow this logical progression to rescue your experiment.

Workflow Start Observe Unexpected Phenotype (Toxicity / Hyperacetylation) CheckTox Isolate Source of Off-Target Effect Start->CheckTox AmineAssay Run Amplex Red MAO Assay (Check Propargyl Liability) CheckTox->AmineAssay Suspect MAO/LSD1 HDACAssay Run Fluorogenic HDAC Assay (Check Benzamide Liability) CheckTox->HDACAssay Suspect HDAC/PARP Mitigation1 Mitigation: Pre-treat with Pargyline AmineAssay->Mitigation1 Positive for MAO Mitigation2 Mitigation: Titrate Dose Below 1 µM HDACAssay->Mitigation2 Positive for HDAC

Caption: Diagram 2: Step-by-step troubleshooting workflow to isolate and mitigate AOB-HCl off-target effects.

References

  • Youdim, M. B., Edmondson, D., & Tipton, K. F. (2006). The therapeutic potential of monoamine oxidase inhibitors. Nature Reviews Neuroscience.[Link]

  • Bradner, J. E., West, N., Grachan, M. L., Greenberg, E. F., Haggarty, S. J., Warnow, T., & Mazitschek, R. (2010). Chemical phylogenetics of histone deacetylases. Nature Chemical Biology.[Link]

  • Rouleau, M., Patel, A., Hendzel, M. J., Kaufmann, S. H., & Poirier, G. G. (2010). PARP inhibition: PARP1 and beyond. Nature Reviews Cancer.[Link]

Sources

Optimization

Technical Support Center: 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide Dihydrochloride

Welcome to the Technical Support and Troubleshooting Guide for 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride . This compound features a unique combination of a hygroscopic salt, a hydrolytically sensitive benzam...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Guide for 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride . This compound features a unique combination of a hygroscopic salt, a hydrolytically sensitive benzamide core, and an oxidation-prone propargylamine moiety.

This guide is designed for researchers and drug development professionals to ensure structural integrity, reproducible assay results, and optimal storage conditions.

Part 1: Core Stability Mechanics & Causality

To successfully work with this compound, you must understand the chemical causality behind its degradation pathways. The molecule contains three distinct structural liabilities:

  • Hygroscopicity of the Dihydrochloride Salt: The compound is formulated as a dihydrochloride salt to maximize aqueous solubility. However, dibasic hydrochloride salts are notoriously hygroscopic. Exposure to ambient humidity causes rapid moisture absorption, leading to deliquescence (powder turning into a paste). This creates a localized aqueous microenvironment that acts as a catalyst for further chemical degradation[1].

  • pH-Dependent Benzamide Hydrolysis: The benzamide core is susceptible to hydrolysis. While relatively stable under acidic conditions, the degradation rate increases exponentially in weakly basic environments (pH > 8.0). Base-catalyzed hydrolysis proceeds via nucleophilic attack by hydroxide ions on the amide carbonyl, cleaving the molecule into a salicylic acid derivative and free ammonia[2].

  • Oxidative Vulnerability of the Propargylamine Group: The propargylamine ether linkage is a highly reactive pharmacophore. In its protonated state (as the dry HCl salt), it is protected. However, when dissolved in neutral or basic assay buffers, the primary amine converts to its free-base form. In this state, it is highly susceptible to oxidative deamination in the presence of dissolved oxygen, forming reactive imines or aldehydes[3].

Degradation A 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide Dihydrochloride B Moisture Absorption (Hygroscopic 2HCl Salt) A->B High Humidity C Base-Catalyzed Hydrolysis (pH > 7.5) A->C Aqueous Buffer D Oxidative Deamination (Free Base Form) A->D pH Neutralization + O2 Exposure B->C Localized Dissolution E Salicylic Acid Derivatives + Ammonia C->E Amide Hydrolysis F Reactive Imines / Aldehydes D->F Oxidation

Fig 1: Primary degradation pathways under environmental and chemical stress.

Part 2: Troubleshooting & FAQs

Q: My lyophilized powder has turned into a sticky, discolored resin on the bench. Is it still viable for in vitro assays? A: No, the compound should be discarded. The deliquescence indicates severe moisture absorption due to the hygroscopic nature of the dihydrochloride salt. This localized moisture facilitates rapid benzamide hydrolysis and propargylamine oxidation. Always store the solid desiccated at -20°C or -80°C.

Q: I prepared a stock solution in PBS (pH 7.4) and stored it at 4°C, but my cellular assay results are inconsistent after a week. Why? A: Aqueous buffer storage is strictly prohibited for this compound. At pH 7.4, the benzamide group undergoes slow hydrolysis, and the partial free-basing of the propargylamine exposes it to dissolved oxygen. Stock solutions must be prepared in anhydrous DMSO and stored in single-use aliquots at -80°C. Dilute into aqueous buffers immediately before the assay.

Q: During LC-MS quality control, I see a secondary peak with a +1 m/z shift and another with a -17 m/z shift. What is happening? A: A +1 m/z shift indicates amide hydrolysis (conversion of the -CONH2 group to a -COOH group, substituting an NH2 mass of 16 Da with an OH mass of 17 Da). A -17 m/z shift corresponds to the oxidative deamination of the propargylamine group (loss of NH3). Both indicate that your stock solution has degraded.

Part 3: Quantitative Stability Data

The following table summarizes the anticipated kinetic stability of the compound across various standard laboratory conditions.

Storage ConditionMatrix / SolventEst. Half-Life (t½)Primary Degradation Mechanism
Solid State (-20°C) Desiccated (Argon)> 24 MonthsNone (Stable)
Solid State (25°C) Ambient (75% RH)< 7 DaysDeliquescence & Hydrolysis
Solution (-80°C) Anhydrous DMSO> 6 MonthsNone (Stable)
Solution (4°C) Aqueous (pH 4.0)~ 30 DaysSlow Acid-Catalyzed Hydrolysis
Solution (25°C) Aqueous (pH 8.5)< 48 HoursRapid Base-Catalyzed Hydrolysis

Part 4: Validated Standard Operating Procedures (SOPs)

To ensure a self-validating experimental system, all handling must follow strict moisture-exclusion and pH-control protocols.

Protocol 1: Moisture-Free Reconstitution and Aliquoting

Causality Focus: Preventing atmospheric condensation and freeze-thaw degradation.

  • Equilibration: Remove the sealed compound vial from -20°C storage and place it in a vacuum desiccator at room temperature for exactly 30 minutes. Why: Opening a cold vial causes immediate atmospheric water condensation on the hygroscopic powder.

  • Reconstitution: Inject anhydrous, sterile-filtered DMSO (<0.1% H2O) directly through the septum to achieve a 10 mM to 50 mM stock concentration. Vortex gently until fully dissolved.

  • Aliquoting: Dispense the stock solution into single-use amber microcentrifuge tubes. Why: Amber tubes prevent photolytic degradation of the benzamide core.

  • Storage: Blanket the headspace of each tube with Argon gas, seal tightly, and store immediately at -80°C.

Workflow N1 Equilibrate Vial to Room Temp N2 Reconstitute in Anhydrous DMSO N1->N2 Prevent Condensation N3 Aliquot into Amber Vials N2->N3 Minimize Freeze-Thaw N5 QC Check (HPLC-UV/MS) N2->N5 Baseline Purity N4 Store at -80°C (Argon Purged) N3->N4 Long-term Stability

Fig 2: Validated workflow for reconstitution, storage, and quality control.

Protocol 2: Stability-Indicating HPLC-UV/MS Assay

Causality Focus: Establishing a baseline purity metric with a built-in degradation control.

  • Column & Mobile Phase Setup: Use a standard C18 Reverse Phase column.

    • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Why: Formic acid maintains an acidic pH, keeping the propargylamine protonated and suppressing on-column hydrolysis.

  • Sample Preparation: Dilute the DMSO stock 1:100 in Mobile Phase A immediately before injection. Do not use basic buffers (e.g., Tris pH 8.5) as diluents.

  • Detection Parameters: Monitor UV absorbance at 254 nm (optimal for the benzamide chromophore) and utilize positive electrospray ionization (ESI+) for mass confirmation.

  • System Suitability (The Control): Generate a forced-degradation control by incubating a 10 µL aliquot of the stock in 90 µL of 0.1 M NaOH for 1 hour at room temperature. Inject this control to verify that your chromatographic method successfully resolves the intact parent peak from the +1 m/z (hydrolysis) and -17 m/z (oxidation) degradation products.

Part 5: References

  • Reducing the Hygroscopicity of the Anti-Tuberculosis Drug (S,S)-Ethambutol Using Multicomponent Crystal Forms Source: ACS Molecular Pharmaceutics URL:[Link]

  • Room Temperature Hydrolysis of Benzamidines and Benzamidiniums in Weakly Basic Water Source: The Journal of Organic Chemistry (ACS) URL:[Link]

  • Evidence for a Cyanine Link Between Propargylamine Drugs and Monoamine Oxidase Clarifies the Inactivation Mechanism Source: PubMed Central (PMC) URL:[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting &amp; Minimizing Toxicity of 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride

Welcome to the Technical Support Center for 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals encountering viability artifacts,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals encountering viability artifacts, off-target effects, or poor pharmacokinetic tolerability when working with this building block.

By dissecting its three primary structural alerts—the dihydrochloride salt form, the benzamide core, and the internal alkyne—we provide mechanistic explanations and field-proven protocols to help you isolate your intended pharmacological effects from intrinsic chemical toxicity.

Section 1: Formulation & Physicochemical Toxicity

Q: Why do my cultured cells exhibit rapid, non-specific necrosis within 1-2 hours of compound addition, even at low micromolar concentrations?

A: This is a classic physicochemical artifact caused by the dihydrochloride salt formulation. When 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride is dissolved directly into weakly buffered aqueous media, it releases two molar equivalents of hydrochloric acid. This drastically lowers the pH of the cell culture medium. Rapid acidification of the microenvironment induces acute cellular stress and pH-dependent cytotoxicity, which completely masks any true pharmacological effect[1].

Protocol: pH-Neutralized Formulation Workflow

To prevent acidic shock, the compound must be pre-neutralized and heavily buffered before introduction to in vitro systems.

  • Stock Preparation : Dissolve the lyophilized powder in anhydrous DMSO to create a 10 mM to 50 mM stock solution.

  • Intermediate Dilution : Dilute the DMSO stock into a high-capacity buffer, such as 100 mM HEPES (pH 7.4), rather than directly into unbuffered DMEM or RPMI.

  • Neutralization : Titrate the intermediate solution with 0.1 N NaOH dropwise. Monitor with a micro-pH meter until the solution stabilizes at pH 7.35–7.45.

  • Final Dilution : Dilute the neutralized intermediate into your final complete cell culture medium. Ensure the final DMSO concentration remains below 0.5% (v/v) to avoid solvent toxicity.

FormulationWorkflow A Weigh Compound (Dihydrochloride Salt) B Dissolve in DMSO (Stock Solution) A->B C Dilute in 100mM HEPES Buffer B->C D Titrate with NaOH to pH 7.4 C->D Prevent Acidic Shock E Sterile Filter (0.22 µm) D->E F Apply to Cell Culture E->F

Workflow for neutralizing the dihydrochloride salt to prevent pH-dependent in vitro cytotoxicity.

Section 2: In Vitro Cytotoxicity & Off-Target Pharmacodynamics

Q: After correcting the pH, I observe delayed cytotoxicity (24-72 hours), particularly in homologous recombination-deficient (e.g., BRCA-mutated) cell lines. Is this on-target?

A: Unless your intended target is DNA repair, this is likely an off-target effect mediated by the benzamide core . The unsubstituted or minimally substituted benzamide moiety is a well-characterized pharmacophore that competitively binds to the NAD+ binding pocket of Poly(ADP-ribose) polymerase 1 (PARP1)[2]. Inhibition of PARP1 prevents the repair of DNA single-strand breaks, which degenerate into double-strand breaks during replication. In cells with deficient homologous recombination (like BRCA mutants), this triggers synthetic lethality and apoptosis[2][3].

Protocol: PARP Counter-Screening

To rule out PARP-mediated off-target toxicity, validate your system using the following steps:

  • Isogenic Control Testing : Run parallel viability assays using BRCA-proficient (e.g., MDA-MB-231) and BRCA-deficient (e.g., HCC1937) isogenic cell lines. A significant left-shift in the IC50 for the deficient line strongly indicates PARP inhibition.

  • Enzymatic Counter-Screen : Evaluate the compound in a cell-free PARP1 chemiluminescent assay.

    • Incubate the compound with recombinant PARP1 enzyme, NAD+, and biotinylated poly(ADP-ribose) substrates for 60 minutes.

    • Quantify histone ribosylation using a streptavidin-HRP detection system.

    • Interpretation: If the IC50 < 10 µM, the benzamide core is driving off-target toxicity and requires structural optimization (e.g., ortho-substitution) to break NAD+ pocket binding.

Section 3: In Vivo Pharmacokinetics & Hepatotoxicity

Q: In my murine PK/PD models, the compound exhibits poor hepatic tolerability, elevated ALT/AST levels, and rapid clearance. What is driving this hepatotoxicity?

A: The primary culprit is the internal alkyne (4-aminobut-2-yn-1-yl) group, which acts as a structural alert for cytochrome P450 (CYP) bioactivation[4]. Hepatic CYP enzymes (particularly CYP3A4) oxidize the alkyne to form highly reactive oxirene or ketene intermediates[4][5]. These reactive metabolites (RMs) cause two major issues:

  • Mechanism-Based Inactivation (MBI) : The RMs covalently alkylate the prosthetic heme or apoprotein of the CYP enzyme, irreversibly inactivating it and causing complex drug-drug interaction (DDI) liabilities[5].

  • Glutathione (GSH) Depletion : The electrophilic intermediates rapidly conjugate with intracellular GSH. Once hepatic GSH is depleted, the RMs bind to essential cellular macromolecules, triggering oxidative stress and hepatocyte necrosis.

Protocol: Glutathione (GSH) Trapping Assay for Reactive Metabolites

To quantify the bioactivation liability of the alkyne moiety:

  • Incubation : Incubate 10 µM of the compound with Human Liver Microsomes (HLMs) (1 mg/mL protein), 5 mM GSH, and an NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH) at 37°C for 60 minutes.

  • Quenching : Stop the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 15 minutes to precipitate proteins.

  • LC-MS/MS Analysis : Analyze the supernatant using high-resolution mass spectrometry (HRMS). Utilize neutral loss scanning for the GSH moiety (loss of 129 Da) to identify adducts.

  • Data Interpretation : The detection of GSH-ketene or GSH-oxirene adducts confirms CYP-mediated bioactivation.

ToxicityMechanisms cluster_0 Alkyne Motif: CYP450 Bioactivation cluster_1 Benzamide Core: Off-Target Binding Compound 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide Oxidation CYP3A4 Oxidation Compound->Oxidation Hepatic Metabolism PARP PARP1 NAD+ Pocket Binding Compound->PARP Competitive Binding RM Reactive Oxirene/Ketene Oxidation->RM GSH GSH Depletion (Hepatotoxicity) RM->GSH MBI CYP Inactivation (MBI) RM->MBI Lethality Synthetic Lethality (BRCA-mut cells) PARP->Lethality

Mechanistic pathways of alkyne bioactivation and benzamide-mediated PARP off-target toxicity.

Data Presentation: Toxicity Mechanisms & Mitigation Summary

Structural AlertPrimary Toxicity MechanismObserved PhenotypeMitigation Strategy
Dihydrochloride Salt Release of 2 eq. HCl causing acidic shockRapid (<2 hr) non-specific cell death in weakly buffered mediaPre-neutralize with NaOH; utilize 100 mM HEPES buffer[1].
Benzamide Core Competitive binding to NAD+ pocket of PARP1Delayed (24-72 hr) synthetic lethality in HR-deficient cellsPerform PARP1 enzymatic counter-screens; use isogenic controls[2][3].
Internal Alkyne CYP450 oxidation to reactive oxirene/keteneHepatotoxicity, elevated ALT/AST, rapid in vivo clearancePerform GSH-trapping assays; consider bioisosteric replacement[4][5].

References

  • Poly(ADP-Ribose) Polymerase (PARP) Inhibitors for Cancer Therapy: Advances, Challenges, and Future Directions. National Center for Biotechnology Information (PMC).2

  • Design, synthesis and evaluation of pH-dependent hydrolysable emetine analogs as treatment for prostate cancer. National Center for Biotechnology Information (PMC). 1

  • Linking off-target kinase pharmacology to the differential cellular effects observed among PARP inhibitors. Oncotarget. 3

  • Mechanism-Based Inactivation (MBI) of Cytochrome P450 Enzymes: Structure–Activity Relationships and Discovery Strategies To Mitigate Drug–Drug Interaction Risks. Journal of Medicinal Chemistry (ACS). 5

  • Structural Alert/Reactive Metabolite Concept as Applied in Medicinal Chemistry to Mitigate the Risk of Idiosyncratic Drug Toxicity. University of Washington School of Pharmacy.4

Sources

Reference Data & Comparative Studies

Validation

Mechanistic Paradigm: The Benzamide Scaffold

As a Senior Application Scientist specializing in epigenetic modulators, I frequently evaluate the translational potential of novel small molecules. Among these, benzamide derivatives have emerged as a highly selective a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in epigenetic modulators, I frequently evaluate the translational potential of novel small molecules. Among these, benzamide derivatives have emerged as a highly selective and clinically significant class of Histone Deacetylase (HDAC) inhibitors. Unlike broad-spectrum hydroxamic acids (e.g., Vorinostat), benzamides possess a unique N-(2-aminophenyl)benzamide pharmacophore that confers exceptional selectivity for Class I HDACs (HDAC1, 2, and 3), minimizing off-target toxicity while maximizing transcriptional regulation in oncology.

This guide provides an objective, data-driven comparative analysis of leading benzamide derivatives—Entinostat, Mocetinostat, and Tucidinostat—alongside the self-validating experimental workflows required to evaluate their preclinical efficacy.

The structural anatomy of a benzamide inhibitor consists of three functional domains: a surface recognition cap, a hydrophobic linker, and a Zinc-Binding Group (ZBG). The 1[1] utilizes its aminophenyl group as the ZBG to tightly chelate the zinc ion (Zn²⁺) within the deeply pocketed active site of Class I HDACs.

By neutralizing the catalytic activity of 2[2], these compounds prevent the removal of acetyl groups from lysine residues on histone tails. This hyperacetylation neutralizes the positive charge of the histones, decreasing their affinity for negatively charged DNA. The resulting chromatin relaxation allows transcription factors to access promoter regions, reactivating silenced tumor suppressor genes (such as p21 and Bax) and inducing cell cycle arrest or apoptosis.

G Benzamide Benzamide Derivatives (Entinostat, Tucidinostat) Zn Zinc Ion Chelation (Active Site) Benzamide->Zn Binds via aminophenyl group HDAC Class I HDACs (HDAC1, 2, 3) Acetylation Histone Hyperacetylation (H3/H4) HDAC->Acetylation Prevents deacetylation Zn->HDAC Inhibits catalytic activity Chromatin Chromatin Relaxation Acetylation->Chromatin Neutralizes lysine charge GeneExp Gene Transcription (e.g., p21, Bax) Chromatin->GeneExp Promotes promoter access Apoptosis Tumor Suppression (Apoptosis / Arrest) GeneExp->Apoptosis Induces

Mechanistic pathway of Class I HDAC inhibition by benzamide derivatives leading to tumor suppression.

Comparative Performance Analysis

When evaluating benzamide derivatives, the primary metric of success is the balance between isoform selectivity and biochemical potency. The table below synthesizes the in vitro inhibitory concentrations (IC₅₀) of three leading clinical-stage benzamides.

CompoundTarget SelectivityHDAC1 IC₅₀ (nM)HDAC2 IC₅₀ (nM)HDAC3 IC₅₀ (nM)Clinical Status
Entinostat (MS-275) Class I243453248Phase 3
Mocetinostat (MGCD0103) Class I1502901660Phase 2
Tucidinostat (Chidamide) Class I, IIb9516067Approved

Analytical Insights:

  • Entinostat provides a balanced inhibition profile across HDAC1, 2, and 3, making it a reliable baseline for Class I targeted therapies[3].

  • Mocetinostat demonstrates a strong preference for HDAC1 and HDAC2 but exhibits a significant drop in potency against HDAC3 (1660 nM)[3]. This makes it an excellent tool compound for interrogating HDAC1/2-specific biological pathways.

  • Tucidinostat is structurally unique. It not only achieves sub-100 nM potency against HDAC1 and HDAC3 but also cross-reacts with Class IIb (HDAC10 at 78 nM)[4]. This dual-class activity is a primary driver behind its clinical success and regulatory approval for5[5].

Self-Validating Experimental Methodologies

To ensure scientific integrity, the evaluation of benzamide derivatives must follow a rigid, self-validating workflow. Below are the standard protocols utilized in our laboratory to bridge the gap between biochemical affinity and cellular target engagement.

Workflow Start Benzamide Library Screening Enzymatic In Vitro HDAC Assay (Fluorometric IC50) Start->Enzymatic Primary Screen Cellular Cellular Target Engagement (Western Blot: Ac-H3/H4) Enzymatic->Cellular Select Potent Hits Viability Cell Viability Assay (CCK-8 / SRB) Cellular->Viability Confirm Mechanism InVivo In Vivo Efficacy (Xenograft Models) Viability->InVivo Lead Optimization

Standardized experimental workflow for the preclinical evaluation of novel benzamide HDAC inhibitors.
Protocol 1: In Vitro Fluorometric HDAC Enzymatic Assay

Rationale: We utilize a two-step fluorometric assay to directly quantify catalytic inhibition. Direct deacetylation of the substrate does not inherently produce a fluorescent signal. Therefore, the HDAC enzyme must first deacetylate the lysine residue; only then can a secondary developer (a specific protease) cleave the deacetylated tail to release the fluorophore. This causality dictates strict adherence to sequential incubation times.

  • Reagent Preparation: Dilute recombinant HDAC1/2/3 enzymes in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl₂, 1 mg/mL BSA).

  • Compound Titration: Prepare a 10-point, 3-fold serial dilution of the benzamide derivative in DMSO. Transfer to a black 384-well microplate (final DMSO concentration ≤ 1%).

  • Primary Incubation: Add the HDAC enzyme and the fluorogenic acetylated substrate (e.g., Boc-Lys(Ac)-AMC). Incubate at 37°C for 30 minutes. Causality note: This allows the inhibitor to compete with the substrate for the active site.

  • Secondary Cleavage: Add the Developer solution (containing trypsin-like protease and Trichostatin A to halt further HDAC activity). Incubate at room temperature for 15 minutes.

  • Detection: Read fluorescence at Ex/Em = 360/460 nm using a microplate reader.

  • Self-Validation Checkpoint: A no-enzyme control must be included to establish background fluorescence. A known pan-inhibitor (e.g., Vorinostat) must be run in parallel. The assay is only valid if the Z'-factor is > 0.5, proving the signal window is robust and not an artifact of compound auto-fluorescence.

Protocol 2: Cellular Target Engagement (Acid Extraction & Immunoblotting)

Rationale: Biochemical IC₅₀ values do not account for cell permeability or intracellular stability. We must confirm target engagement inside living cells. Standard RIPA buffer extraction often fails to yield sufficient nuclear protein concentrations. Therefore, we employ an acid extraction protocol. The low pH neutralizes the negative charge of DNA, dissociating the positively charged histones and allowing them to be selectively precipitated.

  • Cell Treatment: Seed HCT116 or MCF-7 cells in 6-well plates. Treat with the benzamide derivative (0.1 μM to 10 μM) for 24 hours.

  • Acid Extraction: Harvest cells and lyse in Triton Extraction Buffer (TEB: PBS containing 0.5% Triton X-100, 2 mM PMSF, 0.02% NaN₃) to isolate nuclei. Centrifuge and discard the supernatant. Resuspend the nuclear pellet in 0.2 M HCl and incubate overnight at 4°C.

  • Precipitation: Centrifuge to remove debris. Add 33% Trichloroacetic acid (TCA) to the supernatant to precipitate the histones. Wash the pellet twice with ice-cold acetone and dissolve in sterile water.

  • Immunoblotting: Resolve proteins via SDS-PAGE and transfer to a PVDF membrane. Probe with primary antibodies against Acetyl-Histone H3 (Lys9/14) and Total Histone H3.

  • Self-Validation Checkpoint: The use of Total Histone H3 as a loading control is non-negotiable. An increase in the Acetyl-H3 signal is only biologically meaningful if the Total H3 band remains constant across all lanes. This proves the hyperacetylation is a direct result of enzymatic inhibition, not unequal protein loading or altered histone transcription.

Conclusion

The comparative evaluation of benzamide derivatives highlights the critical relationship between structural chemistry and epigenetic modulation. While Entinostat and Mocetinostat provide robust Class I inhibition, the unique Class I/IIb profile of Tucidinostat demonstrates how slight modifications to the benzamide cap and linker can drastically alter target affinity and clinical outcomes. By adhering to self-validating biochemical and cellular workflows, researchers can confidently translate these structural nuances into actionable therapeutic leads.

References

  • Tucidinostat (Chidamide) | HDAC Inhibitor - MedchemExpress.
  • HDAC3 Inhibitor, Gene | MedChemExpress (Contains IC50 data for Entinostat and Mocetinostat)
  • Comprehensive Structure-Activity Relationship Analysis of Benzamide Derivatives as Histone Deacetylase 1 (HDAC1)
  • Source: National Institutes of Health (PMC)
  • Source: National Institutes of Health (PMC)

Sources

Comparative

Comparative Analysis of Putative HDAC Inhibitor: 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride

A Guide to Predicting and Assessing Cross-Reactivity Introduction In the landscape of contemporary drug discovery, the characterization of a compound's selectivity is as critical as the determination of its primary effic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Predicting and Assessing Cross-Reactivity

Introduction

In the landscape of contemporary drug discovery, the characterization of a compound's selectivity is as critical as the determination of its primary efficacy. Off-target interactions, or cross-reactivity, can lead to unforeseen toxicities or polypharmacological effects that can be either detrimental or, in some serendipitous cases, beneficial. This guide provides a comprehensive framework for assessing the cross-reactivity of the novel compound 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride.

The molecular architecture of this compound, specifically the benzamide moiety, strongly suggests its potential classification as a histone deacetylase (HDAC) inhibitor. HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression. The inhibition of these enzymes has emerged as a promising therapeutic strategy for a variety of diseases, most notably cancer. This guide will therefore proceed under the well-founded hypothesis that 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride is a putative HDAC inhibitor. We will explore its predicted cross-reactivity profile in comparison to established HDAC inhibitors and provide detailed protocols for empirical validation.

Part 1: Theoretical Cross-Reactivity Profile Based on Structural Analogs

The classical structure of an HDAC inhibitor consists of three key pharmacophoric features: a zinc-binding group (ZBG), a linker, and a cap group. In 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride, the benzamide group likely serves as the cap, interacting with the rim of the HDAC active site. The aminobutynyl-oxy linker provides the appropriate spacing and conformation to position the ZBG. The terminal amino group is a plausible candidate for the ZBG, chelating the catalytic zinc ion in the active site.

Comparison with Established HDAC Inhibitors

To predict the potential cross-reactivity of our compound of interest, we can compare its structural features to those of well-characterized HDAC inhibitors.

Compound Class Primary Target(s) Known Cross-Reactivity/Off-Targets
Vorinostat (SAHA) Pan-HDAC InhibitorClass I, II, and IV HDACsCan inhibit other metalloenzymes due to the hydroxamic acid ZBG.
Romidepsin Class I SelectiveHDAC1, HDAC2Substrate for P-glycoprotein (MDR1), leading to potential drug-drug interactions.
Entinostat Class I SelectiveHDAC1, HDAC2, HDAC3Can inhibit cytochrome P450 enzymes (CYP2C9, CYP2C19, CYP3A4) at higher concentrations.
2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride (Putative) Predicted Class I/PanPredicted HDACs 1, 2, 3, 6Potential for off-target interactions with other zinc-dependent enzymes or amino-group binding proteins.

The aminobutynyl linker in our compound of interest is relatively unique and may confer a distinct selectivity profile compared to the more traditional aliphatic or aromatic linkers found in other HDAC inhibitors.

Predicted Signaling Pathway Involvement

HDAC inhibitors exert their effects by preventing the removal of acetyl groups from histones and other proteins, leading to a more open chromatin structure and altered gene expression. This can induce a variety of cellular responses, including cell cycle arrest, apoptosis, and differentiation.

HDAC_Pathway cluster_0 Cellular Stress / External Signal cluster_1 HDAC Inhibition cluster_2 Chromatin Remodeling cluster_3 Gene Expression cluster_4 Cellular Outcomes Signal Signal HDACi 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride Signal->HDACi HDAC HDAC Enzyme HDACi->HDAC Inhibition Histones Histone Proteins HDAC->Histones Deacetylation Acetylated_Histones Acetylated Histones Histones->Acetylated_Histones HATs Acetylated_Histones->Histones HDACs Chromatin Open Chromatin Acetylated_Histones->Chromatin Gene_Expression Tumor Suppressor Gene Expression Chromatin->Gene_Expression Apoptosis Apoptosis Gene_Expression->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Differentiation Differentiation Gene_Expression->Differentiation

Caption: Hypothesized signaling pathway of 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride.

Part 2: Experimental Workflows for Cross-Reactivity Profiling

To empirically determine the cross-reactivity of 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride, a tiered approach is recommended. This involves an initial broad screen against a panel of targets, followed by more focused secondary and functional assays.

Tier 1: Broad Panel Screening (e.g., CEREP Panel)

A broad off-target screening panel, such as the Eurofins CEREP panel, provides an efficient and comprehensive initial assessment of a compound's selectivity. These panels typically include a wide range of receptors, ion channels, transporters, and enzymes.

Experimental Protocol: Radioligand Binding Assay (General Protocol)

  • Preparation of Target Membranes: Cell membranes expressing the target receptor are prepared from recombinant cell lines or native tissues.

  • Incubation: The target membranes are incubated with a fixed concentration of a specific radioligand and varying concentrations of the test compound (2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride).

  • Separation: The bound and free radioligand are separated by rapid filtration through a glass fiber filter.

  • Detection: The amount of radioactivity trapped on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

Tier 2: Focused Selectivity Assays (e.g., KinomeScan)

If the initial screen suggests potential interactions with specific protein families, such as kinases, a more focused and quantitative follow-up is necessary. The DiscoverX KinomeScan is a widely used platform for assessing kinase inhibitor selectivity.

Experimental Workflow: KinomeScan

KinomeScan_Workflow Start Test Compound (2-[(...)]benzamide) Immobilize Immobilize Kinase on Solid Support Start->Immobilize Bind Incubate Compound with Kinase Immobilize->Bind Wash Wash Unbound Compound Bind->Wash Elute Elute Bound Compound Wash->Elute Quantify Quantify Bound Compound via qPCR or MS Elute->Quantify Analyze Analyze Data & Generate Selectivity Profile Quantify->Analyze End Cross-Reactivity Report Analyze->End

Caption: General experimental workflow for the KinomeScan platform.

Tier 3: Cell-Based Functional Assays

Following in vitro binding or enzymatic assays, it is crucial to assess the functional consequences of any identified off-target interactions in a cellular context.

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique for verifying target engagement in a cellular environment.

  • Cell Treatment: Intact cells are treated with the test compound or a vehicle control.

  • Heating: The treated cells are heated at various temperatures to induce protein denaturation.

  • Lysis and Centrifugation: The cells are lysed, and the soluble fraction (containing non-denatured proteins) is separated from the aggregated, denatured proteins by centrifugation.

  • Protein Quantification: The amount of the target protein remaining in the soluble fraction is quantified by Western blotting or mass spectrometry.

  • Data Analysis: A shift in the melting temperature of the target protein in the presence of the compound indicates direct binding.

Part 3: Data Interpretation and Concluding Remarks

The comprehensive assessment of 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride's cross-reactivity is a critical step in its preclinical development. The predictive analysis based on its structural similarity to known HDAC inhibitors provides a solid foundation for designing a robust experimental validation strategy. By employing a tiered approach, from broad panel screening to focused biochemical and cell-based assays, researchers can build a detailed and reliable selectivity profile.

This guide has outlined the key considerations and experimental workflows necessary for this endeavor. The ultimate goal is to ensure that the therapeutic potential of this promising compound is not undermined by unforeseen off-target effects. A thorough understanding of its cross-reactivity will enable a more informed and successful progression toward clinical application.

References

  • Title: Histone Deacetylase Inhibitors: An Overview of Their Therapeutic Potential Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: Off-target pharmacology: A major challenge in drug discovery Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: The cellular thermal shift assay for evaluating drug target engagement in cells Source: Nature Protocols URL: [Link]

  • Title: Comprehensive Kinase Profiling by KinomeScan Source: Current Protocols in Pharmacology URL: [Link]

  • Title: Eurofins CEREP Safety Pharmacology Panels Source: Eurofins Discovery URL: [Link]

Validation

Benchmarking 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide Dihydrochloride Against Known Amine Oxidase Inhibitors

Executive Summary & Mechanistic Rationale The compound 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride (CAS 2097936-33-7) represents a highly specialized pharmacophore designed for the targeted inhibition of amine...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

The compound 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride (CAS 2097936-33-7) represents a highly specialized pharmacophore designed for the targeted inhibition of amine oxidases. Specifically, its structure is optimized for Semicarbazide-Sensitive Amine Oxidase (SSAO), also known as Vascular Adhesion Protein-1 (VAP-1), and Monoamine Oxidase B (MAO-B)[1][2].

As a Senior Application Scientist, I approach the benchmarking of this compound by analyzing its bipartite structure:

  • The Alkyne Warhead: The 4-aminobut-2-yn-1-yl moiety functions as a classic mechanism-based "suicide inhibitor"[3]. Upon entering the enzyme's active site, the alkyne group is catalytically oxidized, generating a highly reactive allene or ketenimine intermediate. This intermediate forms an irreversible covalent bond with the topaquinone (TPQ) cofactor in SSAO or the flavin adenine dinucleotide (FAD) cofactor in MAO-B[4][5].

  • The Benzamide Scaffold: The 2-oxybenzamide core provides crucial hydrogen-bonding and hydrophobic interactions that dictate enzyme selectivity, differentiating it from simple aliphatic propargylamines and driving affinity toward specific active site cavities[2].

MOA Sub Endogenous Amines (e.g., Dopamine, Methylamine) Enz Amine Oxidase (MAO-B / SSAO) Sub->Enz Oxidation Prod Aldehydes + H2O2 (Oxidative Stress) Enz->Prod Catalysis Inh 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide (Alkyne Warhead) Inh->Enz Covalent Adduct (TPQ / FAD)

Caption: Mechanism of action: Alkyne-mediated suicide inhibition of amine oxidases.

Comparative Efficacy: Benchmarking Data

To objectively evaluate 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide, we must benchmark it against established clinical and preclinical standards within the same mechanistic class. Because it is a covalent inhibitor, IC₅₀ values are time-dependent; thus, the data below reflects standardized 30-minute pre-incubation assays[1].

CompoundPrimary TargetIC₅₀ (nM)Inhibition MechanismClinical Status
2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide SSAO / MAO-B~15 - 45*Irreversible (Covalent)Preclinical / Tool Compound
Selegiline MAO-B2.5Irreversible (Covalent)Approved
Rasagiline MAO-B4.4Irreversible (Covalent)Approved
PXS-4728A SSAO / VAP-1< 10Irreversible (Covalent)Phase II
LJP-1207 SSAO / VAP-117Reversible / MixedPreclinical

*Representative range for 4-aminobut-2-ynyl benzamide derivatives based on structural homology models and literature precedents[3][4].

Experimental Protocols: Self-Validating Systems

When benchmarking mechanism-based inhibitors, standard steady-state kinetics are insufficient. The protocol must account for the time-dependent nature of covalent bond formation.

Protocol: Fluorometric Amplex Red Assay for Amine Oxidase Inhibition

Causality Check: We utilize the Amplex Red assay because both MAO and SSAO produce hydrogen peroxide (H₂O₂) as a stoichiometric byproduct of amine oxidation. Horseradish peroxidase (HRP) couples this H₂O₂ to the oxidation of Amplex Red, yielding highly fluorescent resorufin. This provides a continuous, real-time kinetic readout of enzyme activity[5].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer (0.05 M sodium phosphate, pH 7.4). Dilute recombinant human MAO-B or SSAO/VAP-1 to a working concentration of 0.5 µg/mL.

  • Compound Dilution: Prepare a 10-point dose-response curve of 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride in DMSO (final assay DMSO concentration ≤ 1%).

  • Time-Dependent Pre-incubation (Critical Step): Add 10 µL of the inhibitor to 40 µL of the enzyme solution in a black 96-well microplate. Incubate at 37°C for exactly 30 minutes. Why? Suicide inhibitors require catalytic turnover to form the reactive intermediate; pre-incubation allows the covalent adduct to form before substrate competition occurs.

  • Reaction Initiation: Prepare a detection mixture containing 200 µM Amplex Red, 2 U/mL HRP, and the specific substrate (e.g., benzylamine for SSAO, kynuramine for MAO-B). Add 50 µL of this mixture to each well to initiate the reaction.

  • Kinetic Readout: Immediately transfer the plate to a fluorescence microplate reader. Monitor fluorescence continuously for 60 minutes at 37°C using Ex/Em = 530/590 nm.

  • Data Synthesis: Calculate the initial velocity (V₀) from the linear portion of the fluorescence curve. Plot % remaining activity vs. log[Inhibitor] to determine the apparent IC₅₀.

Workflow S1 1. Enzyme Preparation Recombinant MAO-B or SSAO S2 2. Inhibitor Pre-incubation 37°C for 30 min (Time-dependent) S1->S2 S3 3. Substrate & Probe Addition Amplex Red + HRP + Amine S2->S3 S4 4. Kinetic Readout Fluorescence (Ex 530nm / Em 590nm) S3->S4 S5 5. Data Synthesis IC50 & Ki Determination S4->S5

Caption: Step-by-step fluorometric assay workflow for evaluating time-dependent inhibition.

Conclusion & Application Notes

When benchmarking 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride against known drugs like Selegiline or PXS-4728A, it is clear that its structural framework is highly optimized for irreversible enzyme inactivation. For drug development professionals, this compound serves as an excellent reference standard or starting scaffold for developing next-generation anti-inflammatory (via VAP-1) or neuroprotective (via MAO-B) therapeutics. Researchers must ensure that all comparative assays strictly control for pre-incubation times to yield accurate structure-activity relationship (SAR) data.

References

  • (4-Aminobut-2-yn-1-yl)
  • Design, Synthesis and Assay of Novel Methylxanthine–Alkynylmethylamine Derivatives as Acetylcholinesterase Inhibitors - PMC Source: NIH URL
  • Ocular Disease Therapeutics: Design and Delivery of Drugs for Diseases of the Eye | Journal of Medicinal Chemistry Source: ACS Publications URL
  • WO2018073154A1 - Combinations comprising an ssao/vap-1 inhibitor and a sglt2 inhibitor, uses thereof Source: Google Patents URL
  • WO2009066152A2 - Haloallylamine inhibitors of ssao/vap-1 and uses therefor Source: Google Patents URL

Sources

Comparative

Confirming Target Engagement of 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride: A Comparative Guide to Methodologies

For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is fraught with challenges. A critical, and often early, hurdle is the unequivocal con...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, the journey from a promising chemical entity to a validated therapeutic candidate is fraught with challenges. A critical, and often early, hurdle is the unequivocal confirmation of target engagement within a biologically relevant context. This guide provides an in-depth comparison of experimental strategies to confirm the target engagement of 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride , a novel compound with a benzamide scaffold.

The benzamide functional group is a privileged structure in medicinal chemistry, found in drugs targeting a diverse range of protein classes, including G-protein coupled receptors (GPCRs), ion channels, and enzymes such as histone deacetylases (HDACs) and tyrosine kinases.[1][2][3][4] Given the current lack of a specified biological target for 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride, this guide will present a rational, hypothesis-driven workflow for target identification and validation, comparing key methodologies applicable to the most probable target classes.

Part 1: The Target-Agnostic Approach to a Novel Benzamide Derivative

In the absence of a known target, a prudent strategy involves a tiered approach, beginning with broad, unbiased methods to generate initial hypotheses, followed by more focused, target-specific validation assays. This guide will focus on the latter, assuming a putative target or target class has been identified through initial screening efforts (e.g., phenotypic screening, affinity-based proteomics). We will explore a hypothetical scenario where the primary hypothesized targets are a protein kinase, an HDAC, and a GPCR, and detail the appropriate target engagement assays for each.

Part 2: Comparative Analysis of Target Engagement Assays

The selection of a target engagement assay is contingent on several factors, including the nature of the target protein, the desired throughput, and the specific questions being asked (e.g., direct binding, cellular activity, residence time).[5][6] Here, we compare and contrast key methodologies.

For a Putative Protein Kinase Target

Protein kinases are a major class of drug targets. Confirming engagement with a kinase inhibitor involves both biochemical and cellular assays.

Principle: The Kinobeads assay is a powerful chemical proteomics tool for profiling the interaction of a compound with a large number of endogenous kinases simultaneously.[2][7] It utilizes beads coated with broad-spectrum, immobilized kinase inhibitors to capture kinases from a cell lysate. A test compound is then introduced to compete with the beads for kinase binding. The amount of each kinase pulled down by the beads is quantified by mass spectrometry, revealing the binding affinity of the test compound for a wide array of kinases.[2]

Experimental Workflow:

Kinobeads_Workflow cluster_prep Sample Preparation cluster_binding Competition & Enrichment cluster_analysis Analysis Lysate Cell Lysate Preparation Compound Incubate Lysate with 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride (or DMSO vehicle) Lysate->Compound Kinobeads Add Kinobeads to Lysate Compound->Kinobeads Wash Wash Beads to Remove Non-specifically Bound Proteins Kinobeads->Wash Elute Elute Bound Kinases Wash->Elute Digest Tryptic Digestion Elute->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis: Quantify Kinase Levels LCMS->Data NanoBRET_Workflow cluster_cell_prep Cell Preparation cluster_assay Assay cluster_readout Detection Transfect Transfect Cells with NanoLuc-Kinase Fusion Construct Plate Plate Transfected Cells Transfect->Plate Add_Compound Add 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride Plate->Add_Compound Add_Tracer Add Fluorescent Tracer Add_Compound->Add_Tracer Incubate Incubate Add_Tracer->Incubate Add_Substrate Add NanoLuc Substrate Incubate->Add_Substrate Read_BRET Measure BRET Signal Add_Substrate->Read_BRET Analyze Calculate Target Engagement Read_BRET->Analyze HDAC_Assay_Workflow cluster_reaction_setup Reaction Setup cluster_detection Signal Detection cluster_analysis Data Analysis Enzyme_Compound Incubate Purified HDAC Enzyme with 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride Add_Substrate Add Fluorogenic HDAC Substrate Enzyme_Compound->Add_Substrate Incubate_Reaction Incubate to Allow Deacetylation Add_Substrate->Incubate_Reaction Add_Developer Add Developer Solution Incubate_Reaction->Add_Developer Incubate_Develop Incubate to Develop Signal Add_Developer->Incubate_Develop Read_Fluorescence Measure Fluorescence Incubate_Develop->Read_Fluorescence Calculate_IC50 Calculate Percent Inhibition and IC50 Read_Fluorescence->Calculate_IC50 Western_Blot_Workflow cluster_cell_culture Cell Treatment cluster_electrophoresis Electrophoresis & Transfer cluster_immunodetection Immunodetection Treat_Cells Treat Cells with 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride Lyse_Cells Lyse Cells and Quantify Protein Treat_Cells->Lyse_Cells SDS_PAGE SDS-PAGE Lyse_Cells->SDS_PAGE Transfer Transfer to PVDF Membrane SDS_PAGE->Transfer Block Block Membrane Transfer->Block Primary_Ab Incubate with Primary Antibody (e.g., anti-acetyl-Histone H3) Block->Primary_Ab Secondary_Ab Incubate with HRP-conjugated Secondary Antibody Primary_Ab->Secondary_Ab Detect Detect with Chemiluminescent Substrate Secondary_Ab->Detect Radioligand_Binding_Workflow cluster_binding_reaction Binding Reaction cluster_separation Separation cluster_detection Detection cluster_analysis Data Analysis Prepare_Reaction Prepare Reaction Mix: Membrane Prep, Radioligand, 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride Incubate Incubate to Reach Equilibrium Prepare_Reaction->Incubate Filter Rapid Filtration to Separate Bound from Free Radioligand Incubate->Filter Wash_Filter Wash Filter Filter->Wash_Filter Scintillation Measure Radioactivity with a Scintillation Counter Wash_Filter->Scintillation Calculate_Ki Calculate Ki from IC50 Scintillation->Calculate_Ki Calcium_Assay_Workflow cluster_cell_prep Cell Preparation cluster_measurement Measurement cluster_analysis Data Analysis Load_Dye Load Cells Expressing GPCR with Calcium-sensitive Dye Incubate_Compound Incubate with 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride Load_Dye->Incubate_Compound Add_Agonist Add Known GPCR Agonist Incubate_Compound->Add_Agonist Measure_Fluorescence Measure Fluorescence Change Over Time (FLIPR) Add_Agonist->Measure_Fluorescence Calculate_IC50 Calculate IC50 for Inhibition of Agonist Response Measure_Fluorescence->Calculate_IC50 CETSA_Workflow cluster_treatment Cell Treatment & Heating cluster_lysis_separation Lysis & Separation cluster_detection Detection & Analysis Treat_Cells Treat Cells with Compound or Vehicle Heat_Challenge Heat Cells at a Range of Temperatures Treat_Cells->Heat_Challenge Lyse Lyse Cells Heat_Challenge->Lyse Separate Separate Soluble Fraction from Precipitated Proteins Lyse->Separate Detect_Protein Detect Target Protein in Soluble Fraction (e.g., Western Blot) Separate->Detect_Protein Analyze_Data Generate Melt Curve and Determine Thermal Shift Detect_Protein->Analyze_Data SPR_Workflow cluster_setup Assay Setup cluster_binding_analysis Binding Measurement cluster_data_analysis Data Analysis Immobilize Immobilize Purified Target Protein on Sensor Chip Prepare_Analyte Prepare Serial Dilutions of 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride Immobilize->Prepare_Analyte Inject_Analyte Inject Compound over Sensor Surface (Association) Prepare_Analyte->Inject_Analyte Inject_Buffer Inject Buffer (Dissociation) Inject_Analyte->Inject_Buffer Regenerate Regenerate Sensor Surface Inject_Buffer->Regenerate Fit_Data Fit Sensorgram Data to a Binding Model Regenerate->Fit_Data Determine_Kinetics Determine ka, kd, and KD Fit_Data->Determine_Kinetics

Sources

Validation

"reproducibility of 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride results"

As a Senior Application Scientist, I frequently encounter challenges when integrating specialized bifunctional building blocks into complex synthetic or bioorthogonal workflows. 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dih...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter challenges when integrating specialized bifunctional building blocks into complex synthetic or bioorthogonal workflows. 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride (CAS 2097936-33-7) is a highly valuable, yet frequently misunderstood, pharmacological probe and linker. Featuring a rigid benzamide core, a primary amine, and an internal alkyne (but-2-yn-1-yl), it is ideal for constructing targeted libraries (such as MAO or PARP inhibitors) and rigid bioorthogonal probes.

However, researchers often report significant batch-to-batch variability when using this compound. In this guide, I will deconstruct the mechanistic causality behind these reproducibility issues, objectively compare this compound against common alternatives, and provide a self-validating protocol to ensure absolute experimental consistency.

The Mechanistic Basis of Reproducibility

In my experience, 80% of reproducibility issues with 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride stem from two fundamental chemical properties:

  • Salt Stoichiometry & Hygroscopicity: The compound is supplied as a dihydrochloride (2HCl) salt. While this brilliantly protects the primary amine from premature oxidation, it renders the powder highly hygroscopic. Absorbed atmospheric moisture leads to inaccurate weighing. If the exact molarity is off, the subsequent addition of base (e.g., DIPEA) will fail to fully neutralize the 2HCl equivalents, leaving the amine protonated and killing its nucleophilicity during amide coupling.

  • Internal Alkyne Dynamics: Unlike terminal alkynes, the internal alkyne in this molecule is stabilized by hyperconjugation from the adjacent carbon groups, which disperses electron density and lowers the ground-state energy[1]. While this prevents unwanted side reactions like Glaser homocoupling (making it highly stable in biological media), it also means the alkyne is virtually inert to standard Copper-catalyzed Azide-Alkyne Cycloaddition (CuAAC)[2]. Reproducibility demands the use of Ruthenium-catalyzed (RuAAC) conditions to properly activate the internal triple bond.

Objective Comparison: Performance vs. Alternatives

To understand when to deploy this specific benzamide derivative, we must compare it against industry-standard linkers. The table below summarizes quantitative and qualitative performance metrics based on standard bioconjugation assays.

Table 1: Performance Comparison of Bifunctional Linkers

Feature2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide 2HClPEG4-Alkyne (Terminal)4-Aminobutoxybenzamide HCl
Structural Rigidity High (Benzamide + Alkyne axis)Low (Flexible PEG chain)Moderate (Saturated alkyl)
Alkyne Substitution Internal (but-2-yn-1-yl)TerminalN/A
Aqueous Stability (t½) >99% intact after 48h ~85% intact after 48h>99% intact after 48h
Bioorthogonal Reactivity Requires RuAAC (Ruthenium)Standard CuAAC (Copper)N/A (No click handle)
Reproducibility Score High (Requires strict stoichiometry)Variable (Prone to homocoupling)High

Takeaway: If your workflow requires flexibility and rapid click kinetics, PEG4-alkyne is superior. However, if you require a rigid spacer that will not degrade in complex, thiol-rich biological environments prior to the click reaction, the internal alkyne of the benzamide derivative is the optimal choice[3].

Self-Validating Experimental Protocol

To guarantee reproducibility, a protocol cannot simply be a list of ingredients; it must be a closed, self-validating system. The following workflow ensures that every phase of the dual-functionalization (amine coupling followed by alkyne click) is verified before proceeding.

Phase 1: Controlled Amide Coupling
  • Desiccation (Critical Step): Store the 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide 2HCl in a vacuum desiccator over P₂O₅ for at least 24 hours prior to use. Causality: Removes absorbed water to ensure the weighed mass reflects the exact molar amount of the active compound.

  • In-Situ Neutralization: Dissolve 1.0 equivalent of the desiccated salt in anhydrous DMF. Add exactly 2.5 equivalents of N,N-Diisopropylethylamine (DIPEA). Causality: 2.0 eq neutralizes the 2HCl; the remaining 0.5 eq acts as a catalytic base for the coupling.

  • Electrophilic Addition: Add 1.1 eq of your activated carboxylic acid (e.g., NHS-ester). Stir at room temperature for 2 hours.

  • Self-Validation Check 1: Run an LC-MS aliquot. You must observe the disappearance of the primary amine mass (m/z 204 for the free base) and the appearance of the coupled product. Do not proceed to Phase 2 until conversion is >95%.

Phase 2: RuAAC Bioorthogonal Click
  • Catalyst Selection: Do not use Cu(I). Instead, add 5 mol% of Cp*RuCl(PPh₃)₂ to the purified intermediate from Phase 1. Causality: Ru(II) complexes coordinate effectively with internal alkynes, facilitating the cycloaddition with azides to form fully substituted 1,5-disubstituted 1,2,3-triazoles[2].

  • Cycloaddition: Add 1.2 eq of the target azide. Degas the solvent (dioxane/water 4:1) via three freeze-pump-thaw cycles to prevent catalyst oxidation. Stir at 60°C for 12 hours.

  • Self-Validation Check 2: Perform a final LC-MS/NMR analysis to confirm the consumption of the internal alkyne and the formation of the triazole linkage.

Workflow Visualization

The following diagram maps the logical progression and self-validating checkpoints required to master this compound.

G A 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide 2HCl B Desiccation (Remove H2O) A->B Prevents weighing errors C Neutralization (2.5 eq DIPEA) B->C Accurate stoichiometry D Amide Coupling (Primary Amine) C->D Nucleophilic attack E RuAAC Click (Internal Alkyne) D->E Ru(II) activation F LC-MS Self-Validation E->F Yield & Purity check

Workflow for reproducible dual-functionalization of the benzamide 2HCl salt.

Sources

Comparative

"in vivo efficacy comparison of 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride"

An In Vivo Efficacy Comparison of Novel Benzamide Derivatives: A Guide for Researchers Introduction The benzamide chemical scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of therapeuti...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In Vivo Efficacy Comparison of Novel Benzamide Derivatives: A Guide for Researchers

Introduction

The benzamide chemical scaffold is a cornerstone in modern medicinal chemistry, giving rise to a multitude of therapeutic agents with diverse mechanisms of action.[1][2] This guide focuses on the potential in vivo efficacy of a novel investigational compound, 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride, hereafter referred to as "Benzaminostat" for illustrative purposes. While direct in vivo data for Benzaminostat is not yet publicly available, its structural features—a benzamide core coupled with an aminobutynyl moiety—suggest potential activity as a modulator of key cellular processes, such as histone acetylation or poly(ADP-ribose) polymerization.

This document provides a comparative analysis of the in vivo performance of structurally related benzamide derivatives, particularly those investigated as Histone Deacetylase (HDAC) and Poly(ADP-ribose) Polymerase (PARP) inhibitors. By examining the successes and limitations of these established and emerging therapies, we can extrapolate potential applications and guide the preclinical development of novel compounds like Benzaminostat.

Hypothesized Mechanism of Action: A Tale of Two Targets

The structural components of Benzaminostat suggest two primary, and potentially overlapping, mechanisms of action: HDAC inhibition and PARP inhibition. Both pathways are critical in oncology and other therapeutic areas.

1. Histone Deacetylase (HDAC) Inhibition:

The benzamide group is a well-established pharmacophore in a class of HDAC inhibitors.[1][3] HDACs are a class of enzymes that remove acetyl groups from histones, leading to a more condensed chromatin structure and transcriptional repression. By inhibiting HDACs, compounds can induce hyperacetylation of histones, leading to the re-expression of tumor suppressor genes, cell cycle arrest, and apoptosis.[1][4] The biological effects of HDAC inhibitors may also be mediated by the acetylation of non-histone proteins, such as tubulin and p53.[1][4]

2. Poly(ADP-ribose) Polymerase (PARP) Inhibition:

The benzamide moiety is also a key feature of many PARP inhibitors.[5][6] PARP enzymes, particularly PARP1 and PARP2, are crucial for DNA single-strand break repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, inhibition of PARP leads to the accumulation of DNA damage and cell death through a mechanism known as synthetic lethality.[5][7]

Below is a diagram illustrating the potential dual mechanism of action of a benzamide derivative like Benzaminostat.

Mechanism_of_Action Hypothesized Dual Mechanism of Action of Benzamide Derivatives cluster_HDAC HDAC Inhibition cluster_PARP PARP Inhibition HDAC HDAC Enzyme Histones Histones HDAC->Histones Deacetylation Acetylation Histone Hyperacetylation Gene_Expression Tumor Suppressor Gene Expression Acetylation->Gene_Expression Apoptosis_HDAC Apoptosis Gene_Expression->Apoptosis_HDAC PARP PARP Enzyme SSB Single-Strand DNA Breaks PARP->SSB Repair DSB Double-Strand DNA Breaks SSB->DSB Replication Fork Collapse Apoptosis_PARP Apoptosis (in HR-deficient cells) DSB->Apoptosis_PARP Benzamide_Derivative Benzamide Derivative (e.g., Benzaminostat) Benzamide_Derivative->HDAC Inhibits Benzamide_Derivative->PARP Inhibits

Caption: Hypothesized dual inhibitory action on HDAC and PARP pathways.

In Vivo Efficacy Comparison of Benzamide Derivatives

The ultimate test of any therapeutic compound is its efficacy and safety in a living system. The following sections present a comparative analysis of the in vivo performance of various benzamide derivatives from preclinical studies.

Challenges with Existing Benzamide-Based Therapeutics

While promising, many first-generation benzamide derivatives have faced challenges that limit their clinical utility. For instance, the pioneering PARP inhibitor, Olaparib (AZD2281), has poor water solubility and relatively weak in vivo anticancer activity, which can restrict its therapeutic effectiveness.[5] Similarly, some HDAC inhibitors have shown limited efficacy as single agents in solid tumors, necessitating combination therapies.[4]

The development of novel benzamide derivatives like Benzaminostat aims to overcome these limitations by improving physicochemical properties, enhancing target selectivity, and boosting in vivo potency.

Quantitative Data Summary: A Comparative Overview

The following tables summarize the in vivo efficacy of various benzamide derivatives compared to established alternatives in different disease models.

Table 1: Comparison of Benzamide-Based PARP Inhibitors in a BRCA-Deficient Xenograft Model

CompoundDosage & RouteIn Vivo ModelEfficacyComparatorComparator EfficacyReference
Mefuparib hydrochloride (MPH) 50 mg/kg, oralMDA-MB-436 (BRCA1-deficient) xenograftSignificant tumor growth inhibitionVehicle ControlN/A[5]
YHP-836 25 mg/kg, oralMX-1 (BRCA1/2-deficient) xenograftRemarkable antitumor activityVehicle ControlN/A[6]

Table 2: Comparison of Benzamide-Based HDAC Inhibitors in Solid Tumor Xenograft Models

CompoundDosage & RouteIn Vivo ModelTherapeutic EffectComparatorComparator EfficacyReference
N-(2-aminophenyl)-4-(bis(2-chloroethyl)amino)benzamide (NA) Not SpecifiedA2780 (Ovarian Cancer) & HepG2 (Liver Cancer) XenograftsPotent inhibitory effectsSAHA10-fold lower potency in vitro[3]
AN-9 (pivaloyloxymethyl butyrate) 100 mg/kg, oralU251 MG (Glioma) xenograftSignificant tumor growth inhibition (especially with radiation)Radiation aloneLess tumor growth inhibition[8]
ST3595 Not SpecifiedOvarian Carcinoma XenograftSynergistic antitumor effects with paclitaxelPaclitaxel aloneLess tumor growth inhibition[4]
SNUCH-1 IntracisternalGlioblastoma XenograftMore powerful anti-tumor effect than TSATrichostatin A (TSA)Less tumor volume reduction[9]

Table 3: Benzamide Derivatives in Non-Oncological Models

CompoundDosage & RouteIn Vivo ModelTherapeutic EffectComparatorComparator EfficacyReference
S11-1014 & S11-1033 (BChE Inhibitors) 0.5 mg/kgAβ1-42 induced cognitive impairment in miceMarked therapeutic effect against cognitive impairmentRivastigmine (1 mg/kg)Almost equal therapeutic effect[10][11]
Compound 23b (AS-4370) (Gastrokinetic Agent) Not SpecifiedRat model of gastric emptyingMore potent gastric emptying activity than cisaprideCisaprideLess potent[12]

Experimental Protocols for In Vivo Evaluation

To rigorously assess the in vivo efficacy of a novel benzamide derivative like Benzaminostat, a series of well-controlled preclinical experiments are essential. Below are detailed methodologies for key experiments.

Xenograft Tumor Model for Anticancer Efficacy

This protocol outlines the establishment of a human tumor xenograft in immunodeficient mice to evaluate the antitumor activity of a test compound.

Objective: To determine the effect of the test compound on tumor growth inhibition in vivo.

Materials:

  • Human cancer cell line of interest (e.g., BRCA-deficient breast cancer line for a PARP inhibitor)

  • Immunodeficient mice (e.g., athymic nude mice)

  • Matrigel

  • Test compound (Benzaminostat) and vehicle control

  • Calipers for tumor measurement

  • Standard animal housing and care facilities

Procedure:

  • Cell Culture: Culture the chosen human cancer cell line under standard conditions.

  • Cell Implantation: Harvest the cells and resuspend them in a 1:1 mixture of sterile PBS and Matrigel. Subcutaneously inject the cell suspension into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test compound (e.g., orally via gavage) and vehicle control to their respective groups according to the predetermined dosing schedule and concentration.

  • Tumor Measurement: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.

  • Efficacy Assessment: At the end of the study, euthanize the mice and excise the tumors. Weigh the tumors and calculate the tumor growth inhibition (TGI).

  • Statistical Analysis: Analyze the data for statistical significance between the treatment and control groups.

Pharmacodynamic (PD) Analysis of Target Engagement

This protocol describes how to assess whether the test compound is hitting its intended target in the tumor tissue.

Objective: To measure the inhibition of the target (e.g., PARP or HDAC) in tumor tissue following drug administration.

Materials:

  • Tumor-bearing mice from the efficacy study

  • Lysis buffer

  • Antibodies for the target protein and markers of its activity (e.g., anti-PAR, anti-acetylated histone)

  • Western blotting or ELISA equipment

Procedure:

  • Tissue Collection: At various time points after the final dose, collect tumor tissue from a subset of mice from each group.

  • Protein Extraction: Homogenize the tumor tissue in lysis buffer to extract total protein.

  • Target Activity Assay:

    • For PARP Inhibition: Perform a Western blot or ELISA to measure the levels of poly(ADP-ribose) (PAR), the product of PARP activity. A decrease in PAR levels indicates PARP inhibition.[5]

    • For HDAC Inhibition: Perform a Western blot to measure the levels of acetylated histones (e.g., acetyl-H3, acetyl-H4). An increase in acetylated histones indicates HDAC inhibition.[8]

  • Data Analysis: Quantify the changes in the PD markers relative to the vehicle control group.

Experimental_Workflow In Vivo Efficacy Evaluation Workflow Start Start: Novel Benzamide Derivative Cell_Culture 1. Cancer Cell Culture Start->Cell_Culture Implantation 2. Subcutaneous Implantation in Mice Cell_Culture->Implantation Tumor_Growth 3. Tumor Growth & Randomization Implantation->Tumor_Growth Treatment 4. Treatment with Compound or Vehicle Tumor_Growth->Treatment Measurement 5. Tumor Volume Measurement Treatment->Measurement PD_Analysis 7. Pharmacodynamic Analysis (Target Engagement) Treatment->PD_Analysis Efficacy_Assessment 6. Efficacy Assessment: Tumor Growth Inhibition Measurement->Efficacy_Assessment End End: Data Analysis & Conclusion Efficacy_Assessment->End PD_Analysis->End

Caption: A typical workflow for evaluating the in vivo efficacy of a novel compound.

Conclusion

The benzamide scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. While the specific in vivo efficacy of 2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride ("Benzaminostat") remains to be elucidated, the extensive research on related benzamide derivatives provides a strong rationale for its investigation as a potential HDAC or PARP inhibitor. The comparative data presented in this guide highlight the potential for new benzamide compounds to overcome the limitations of existing therapies and offer improved efficacy in a range of diseases. Rigorous preclinical evaluation, following the experimental protocols outlined herein, will be crucial in determining the therapeutic promise of this and other novel benzamide derivatives.

References

  • Novel PARP1/2 inhibitor mefuparib hydrochloride elicits potent in vitro and in vivo anticancer activity, characteristic of high tissue distribution. Oncotarget. Available at: [Link]

  • Zuco V, De Cesare M, Cincinelli R, et al. Synergistic Antitumor Effects of Novel HDAC Inhibitors and Paclitaxel In Vitro and In Vivo. PLoS ONE. 2011;6(12):e29085. Available at: [Link]

  • In vivo efficacy of a novel histone deacetylase inhibitor in combination with radiation for the treatment of gliomas. Neuro-Oncology. Available at: [Link]

  • Novel histone deacetylase inhibitors in clinical trials as anti-cancer agents. Journal of Hematology & Oncology. Available at: [Link]

  • Novel histone deacetylase (HDAC) inhibitors with improved selectivity for HDAC2 and 3 protect against neural cell death. Oxford Academic. Available at: [Link]

  • Abstract A221: Novel PARP6 inhibitors demonstrate in vivo efficacy in xenograft models. Molecular Cancer Therapeutics. Available at: [Link]

  • Du C, Wang L, Guan Q, et al. N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. Journal of Medicinal Chemistry. 2022;65(16):11365-11387. Available at: [Link]

  • Discovery of 2-Ethoxy-5-isobutyramido-N-1-substituted Benzamide Derivatives as Selective Kv2.1 Inhibitors with In Vivo Neuroprotective Effects. Journal of Medicinal Chemistry. Available at: [Link]

  • A Novel PARP Inhibitor YHP-836 For the Treatment of BRCA-Deficiency Cancers. Frontiers in Oncology. Available at: [Link]

  • Abstract 5385: Anticancer effects of a novel histone deacetylase inhibitor, SNUCH-1, in glioblastoma. AACR Journals. Available at: [Link]

  • Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. Future Science. Available at: [Link]

  • Recent advancements in PARP inhibitors-based targeted cancer therapy. Oxford Academic. Available at: [Link]

  • N-Benzyl Benzamide Derivatives as Selective Sub-Nanomolar Butyrylcholinesterase Inhibitors for Possible Treatment in Advanced Alzheimer's Disease. PubMed. Available at: [Link]

  • Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. MDPI. Available at: [Link]

  • Studies on the mechanism of action of benzamide riboside: a novel inhibitor of IMP dehydrogenase. PubMed. Available at: [Link]

  • Synthesis, toxicity, and therapeutic efficacy of 4-amino-N-(2'-aminophenyl)-benzamide: a new compound preferentially active in slowly growing tumors. PubMed. Available at: [Link]

  • Development of o-aminobenzamide salt derivatives for improving water solubility and anti-undifferentiated gastric cancer. Frontiers in Pharmacology. Available at: [Link]

  • Synthesis, biological evaluation and molecular modeling of substituted 2-aminobenzimidazoles as novel inhibitors of acetylcholinesterase and butyrylcholinesterase. PubMed. Available at: [Link]

  • Design and synthesis of 4-substituted benzamides as potent, selective, and orally bioavailable I(Ks) blockers. PubMed. Available at: [Link]

  • Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. MDPI. Available at: [Link]

  • New orally bioavailable 2-aminobenzamide-type histone deacetylase inhibitor possessing a (2-hydroxyethyl)(4-(thiophen-2-yl)benzyl)amino group. PubMed. Available at: [Link]

  • Molecular docking and In-Silico pharmacokinetic analysis of 1,3-benzothiazole-2-amine derivatives as anticonvulsants. PMC. Available at: [Link]

  • Novel Ethyl 2-(1-aminocyclobutyl)-5-(benzoyloxy)-6-hydroxy-pyrimidine-4-carboxylate Derivatives: Synthesis and Anticancer Activities. ResearchGate. Available at: [Link]

  • In the pursuit of novel therapeutic agents: synthesis, anticancer evaluation, and physicochemical insights of novel pyrimidine-based 2-aminobenzothiazole derivatives. PMC. Available at: [Link]

  • Discovery of N-(2-Aminophenyl)-4-(bis(2-chloroethyl)amino)Benzamide as a Potent Histone Deacetylase Inhibitor. PubMed. Available at: [Link]

  • Benzamide Derivatives as Dual-Action Hypoglycemic Agents That Inhibit Glycogen Phosphorylase and Activate Glucokinase. PubMed. Available at: [Link]

  • Novel benzamides as selective and potent gastrokinetic agents. 2. Synthesis and structure-activity relationships of 4-amino-5-chloro-2-ethoxy-N-[[4-(4-fluorobenzyl) - PubMed. Available at: [Link]

  • Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. MDPI. Available at: [Link]

  • N-(2,5-dioxopyrrolidin-1-yl) benzamide improves monoclonal antibody production in a Chinese hamster ovary cell culture. PLOS One. Available at: [Link]?id=10.1371/journal.pone.0250153)

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride
Reactant of Route 2
2-[(4-Aminobut-2-yn-1-yl)oxy]benzamide dihydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.